Tert-butyl 2-aminothiophene-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-aminothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)6-4-5-13-7(6)10/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDNHEKRFNBVIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445696 | |
| Record name | Tert-butyl 2-aminothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59739-05-8 | |
| Record name | Tert-butyl 2-aminothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 2-aminothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Tert-butyl 2-aminothiophene-3-carboxylate is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its thiophene core, substituted with an amino group and a bulky tert-butyl carboxylate group, makes it a versatile building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in the development of novel therapeutic agents.
Core Chemical and Physical Properties
This compound is a solid at room temperature and requires storage in a dark, inert atmosphere at temperatures between 2-8°C to maintain its stability.[1] Key physical and chemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂S | [1] |
| Molecular Weight | 199.27 g/mol | [2][3] |
| CAS Number | 59739-05-8 | [3] |
| Boiling Point | 289.6 °C | [2] |
| Physical Form | Solid | [1] |
| Storage Temperature | 2-8 °C | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiophene ring, the amino group, and the tert-butyl group. The chemical shifts and coupling constants of the thiophene protons are indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms of the thiophene ring, the carbonyl group of the ester, and the tert-butyl group.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching vibrations for the primary amine.
-
C=O stretching vibration for the ester carbonyl group.
-
C-N and C-S stretching vibrations.
Mass Spectrometry (MS):
The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern can provide valuable information about the structure, with characteristic losses of the tert-butyl group and fragments from the thiophene ring.
Synthesis and Reactivity
The primary synthetic route to this compound is the Gewald reaction . This versatile one-pot, multi-component reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes.[4][5]
Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes (General Procedure)
The Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as tert-butyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.
Materials:
-
A suitable ketone or aldehyde
-
Tert-butyl cyanoacetate
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine, triethylamine, or piperidine)
-
An appropriate solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a solution of the ketone/aldehyde and tert-butyl cyanoacetate in the chosen solvent, add the basic catalyst.
-
To this mixture, add elemental sulfur portion-wise.
-
The reaction mixture is then stirred at a specific temperature (ranging from room temperature to reflux) for a designated period.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by pouring it into ice-water, followed by extraction with a suitable organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield the desired 2-aminothiophene derivative.
dot
Caption: Workflow for the Gewald Synthesis of 2-Aminothiophenes.
Chemical Reactivity
The chemical reactivity of this compound is characterized by the interplay of its functional groups: the nucleophilic amino group, the aromatic thiophene ring, and the sterically hindering tert-butyl ester.
-
Acylation and Alkylation of the Amino Group: The 2-amino group can readily undergo acylation and alkylation reactions with various electrophiles to introduce diverse substituents.
-
Reactions of the Thiophene Ring: The electron-rich thiophene ring is susceptible to electrophilic substitution reactions.
-
Sandmeyer-type Reactions: The amino group can be diazotized and subsequently replaced by various substituents through Sandmeyer-type reactions, further expanding the synthetic utility of this scaffold.[6][7][8]
dot
Caption: Reactivity of this compound.
Applications in Drug Discovery
This compound and its derivatives have emerged as privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities.
Positive Allosteric Modulators of GLP-1R
A significant application of this compound is in the synthesis of small-molecule positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R).[9][10][11][12][13] GLP-1R is a key target for the treatment of type 2 diabetes and obesity. PAMs enhance the receptor's response to the endogenous GLP-1, offering a promising therapeutic strategy. The 2-aminothiophene scaffold serves as a core structure for the development of these modulators.
dot
Caption: Role in the development of GLP-1R PAMs.
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Gewald reaction and the diverse reactivity of its functional groups provide a robust platform for the generation of novel compounds with significant therapeutic potential, particularly in the development of treatments for metabolic disorders. Further exploration of its chemical space is likely to yield new and improved drug candidates.
References
- 1. This compound | 59739-05-8 [sigmaaldrich.com]
- 2. This compound - 羰基化合物 - 西典实验 [seedior.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to tert-Butyl 2-aminothiophene-3-carboxylate (CAS 59739-05-8): A Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 2-aminothiophene-3-carboxylate, identified by CAS number 59739-05-8, is a pivotal heterocyclic building block in the field of medicinal chemistry and drug discovery. As a member of the 2-aminothiophene (2-AT) class, this compound serves as a versatile precursor for the synthesis of a wide array of pharmacologically active molecules. Its structural motif is central to the development of novel therapeutic agents targeting a range of diseases, from metabolic disorders like type 2 diabetes to oncology and infectious diseases. This technical guide provides an in-depth overview of its physicochemical properties, a detailed experimental protocol for its synthesis via the Gewald reaction, and a summary of its significant applications in modern drug development, supported by quantitative data and pathway visualizations.
Physicochemical Properties
This compound is a solid at room temperature and requires controlled storage conditions to ensure its stability.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 59739-05-8 | [2] |
| Molecular Formula | C₉H₁₃NO₂S | [1] |
| Molecular Weight | 199.27 g/mol | [1] |
| Physical Form | Solid | [2] |
| Boiling Point | 289.6 °C at 760 mmHg | [3] |
| Purity | Typically ≥97% | [4] |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light | [1] |
Synthesis via Gewald Reaction
The most common and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[5] This multicomponent reaction typically involves the condensation of a carbonyl compound with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.[5]
Reaction Mechanism
The mechanism of the Gewald reaction proceeds through three primary steps:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene group of the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate.[5]
-
Sulfur Addition: Elemental sulfur adds to the β-carbon of the unsaturated intermediate. The precise mechanism of this addition is complex and can involve polysulfide intermediates.[6]
-
Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene aromatic ring.[5]
Experimental Protocol (Representative)
Materials:
-
Ketone (e.g., cyclohexanone) (0.1 mol)
-
tert-Butyl Cyanoacetate (0.1 mol)
-
Elemental Sulfur Powder (0.1 mol)
-
Base Catalyst (e.g., Morpholine or Diethylamine) (20 mL)
-
Solvent (e.g., Absolute Ethanol) (150 mL)
Procedure:
-
Dissolve the ketone (0.1 mol) and tert-butyl cyanoacetate (0.1 mol) in absolute ethanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
To this solution, add elemental sulfur powder (0.1 mol) followed by the base catalyst (e.g., morpholine, 20 mL).
-
Stir the reaction mixture and heat it to a temperature of 45-65 °C for 2-3 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature and then place it in a refrigerator overnight to facilitate precipitation.
-
Collect the resulting precipitate by filtration and wash it with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 2-aminothiophene product.
Synthesis Workflow Diagram
Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
Applications in Drug Discovery and Research
The this compound scaffold is a privileged structure in medicinal chemistry, enabling the synthesis of derivatives with potent biological activities across several therapeutic areas.[8]
Metabolic Diseases: GLP-1R Positive Allosteric Modulators
Derivatives of 2-aminothiophene serve as small-molecule positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R), a key target for treating type 2 diabetes and obesity.[1] These PAMs enhance the receptor's response to endogenous GLP-1, leading to increased glucose-dependent insulin secretion.[1][9]
| Derivative Type | Target | Effect | Potency (EC₅₀) / Efficacy | Reference(s) |
| 2-Aminothiophene Analog (S-1) | GLP-1R | ↑ Insulin Secretion | ~1.5-fold increase at 5 µM | [10] |
| 2-Aminothiophene-3-arylketone (Cpd 7) | GLP-1R | ↑ Insulin Secretion | ~2-fold increase at 5 µM | [9] |
| Tetrahydro-epiminoazocino-indole (Cpd 19) | GLP-1R | Potentiates GLP-1(9-36)NH₂ | 5 nM | [11] |
Oncology: Selective Cytostatic and Antiproliferative Agents
The 2-aminothiophene core is integral to the design of novel anticancer agents.[12] Derivatives have demonstrated unusual cytostatic selectivity against various tumor cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[13] Their mechanism of action often involves the suppression of protein synthesis, induction of apoptosis, and cell cycle arrest.[13][14]
| Derivative Class / Compound | Cancer Cell Line(s) | Effect | Potency (IC₅₀) | Reference(s) |
| Thiophene Carboxamide (Cpd 2b) | Hep3B (Hepatocellular Carcinoma) | Antiproliferative | 5.46 µM | [15] |
| Thienopyrimidine (Cpd 8) | MCF-7 (Breast), HepG-2 (Liver) | Antiproliferative | 4.13 µM (MCF-7), 3.3 µM (HepG-2) | [16] |
| Aminothiophene (SB-44, SB-83, SB-200) | Prostate, Cervical | Cytotoxic, Induces Apoptosis | 15.38 - 34.04 µM | [4] |
Infectious Diseases
The 2-aminothiophene scaffold has also been exploited to develop agents against infectious diseases, notably tuberculosis. These compounds can act as potent inhibitors of essential enzymes in pathogens like Mycobacterium tuberculosis.[1]
Biological Signaling Pathways
Induction of Apoptosis in Cancer Cells
Derivatives of this compound can trigger programmed cell death (apoptosis) in cancer cells through the mitochondrial (intrinsic) pathway. This process involves the sequential activation of initiator and executioner caspases. Evidence suggests that these compounds can induce the cleavage of Bid into tBid, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.[8][13][17]
Caption: Logical pathway for apoptosis induction by 2-aminothiophenes.
GLP-1 Receptor Positive Allosteric Modulation
In the context of metabolic diseases, 2-aminothiophene derivatives act as PAMs. They bind to an allosteric site on the GLP-1 receptor, distinct from the binding site of the endogenous ligand (GLP-1). This binding induces a conformational change that enhances the affinity and/or efficacy of GLP-1, thereby amplifying the downstream signaling cascade that leads to insulin secretion.[9][18]
Caption: Mechanism of GLP-1R positive allosteric modulation.
Safety and Handling
According to available safety data, this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this compound. Store in a cool, dry, and well-ventilated area under an inert atmosphere and protected from light.[1]
Conclusion
This compound (CAS 59739-05-8) is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis via the Gewald reaction and the chemical tractability of its 2-amino and 3-carboxylate groups make it an ideal starting point for generating diverse chemical libraries. The demonstrated success of its derivatives as selective anticancer agents and as positive allosteric modulators for metabolic targets underscores the value of the 2-aminothiophene scaffold. This guide provides the core technical information required for researchers to effectively utilize this potent building block in the pursuit of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. 59739-05-8|this compound|BLD Pharm [bldpharm.com]
- 3. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Sequential caspase-2 and caspase-8 activation upstream of mitochondria during ceramideand etoposide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]
- 15. staff.najah.edu [staff.najah.edu]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 18. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Tert-butyl 2-aminothiophene-3-carboxylate: Synthesis, Structure, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 2-aminothiophene-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a member of the 2-aminothiophene class, it serves as a versatile precursor for the synthesis of a wide range of pharmacologically active compounds. Its utility is prominently highlighted in the development of novel therapeutics, including small-molecule positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R) for type 2 diabetes and obesity, as well as inhibitors of essential enzymes in pathogenic bacteria like Mycobacterium tuberculosis. The tert-butyl ester moiety provides unique steric and electronic properties that are advantageous for fine-tuning the characteristics of lead compounds. This guide provides an in-depth overview of its chemical structure, synthesis via the Gewald reaction, and its role in pioneering therapeutic strategies.
Chemical Structure and Properties
This compound possesses a core 2-aminothiophene ring, which is key to its reactivity and biological activity. The tert-butyl ester at the 3-position offers steric bulk, which can influence molecular interactions and improve certain pharmacokinetic properties.
dot
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₁₃NO₂S |
| Molecular Weight | 199.27 g/mol |
| CAS Number | 59739-05-8 |
| Appearance | Solid |
| Boiling Point | 289.6°C |
| Storage Conditions | 2-8°C, under inert atmosphere, in a dark place |
Spectroscopic Data
The structural identity of this compound can be confirmed by various spectroscopic techniques. The expected data is summarized below.
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the tert-butyl protons, aromatic protons on the thiophene ring, and the amine protons. |
| ¹³C NMR | Resonances for the quaternary carbon of the tert-butyl group, the methyl carbons, the ester carbonyl carbon, and the carbons of the thiophene ring. |
| FTIR (cm⁻¹) | Characteristic vibrational bands for N-H stretching (amine), C-H stretching (aliphatic and aromatic), C=O stretching (ester), and C-S stretching. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis via Gewald Reaction
The most common and efficient method for synthesizing 2-aminothiophenes is the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene compound (in this case, tert-butyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
dot
Caption: Generalized workflow of the Gewald reaction for 2-aminothiophene synthesis.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound, adapted from general methods for the Gewald reaction.
Materials:
-
Appropriate ketone or aldehyde (1.0 eq)
-
Tert-butyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine or Triethylamine (catalyst, ~0.2 eq)
-
Ethanol or Methanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde, tert-butyl cyanoacetate, and ethanol.
-
Stir the mixture to ensure homogeneity.
-
Add the elemental sulfur powder, followed by the dropwise addition of the base catalyst (e.g., morpholine).
-
Heat the reaction mixture to a gentle reflux (typically 45-50°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.
Applications in Drug Development
The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, and this compound is a key starting material for several promising therapeutic agents.
Positive Allosteric Modulators of GLP-1R
The Glucagon-like peptide-1 receptor (GLP-1R) is a well-established target for the treatment of type 2 diabetes and obesity.[1] Small-molecule positive allosteric modulators (PAMs) that enhance the receptor's response to the endogenous GLP-1 peptide are of great interest. Derivatives of this compound have been identified as potent GLP-1R PAMs, which can lead to increased glucose-dependent insulin secretion.[1]
dot
References
An In-depth Technical Guide to Tert-butyl 2-aminothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-aminothiophene-3-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This document details the compound's physicochemical properties, synthesis via the Gewald reaction, and its role as a versatile precursor in the development of novel therapeutic agents. The guide also explores the broader biological significance of the 2-aminothiophene scaffold, including its applications in developing treatments for type 2 diabetes, infectious diseases, and cancer.
Chemical and Physical Properties
This compound is a polysubstituted 2-aminothiophene derivative. Its chemical structure features a thiophene ring substituted with an amino group at the 2-position and a tert-butyl carboxylate group at the 3-position. The tert-butyl ester group provides steric hindrance and influences the electronic properties of the molecule, which can be advantageous in fine-tuning the characteristics of lead compounds in drug discovery.[1]
A summary of the key quantitative data for this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 199.27 g/mol | [1] |
| Molecular Formula | C₉H₁₃NO₂S | [1] |
| CAS Number | 59739-05-8 | [2] |
| Boiling Point | 289.6°C | [3] |
| Purity | Typically ≥97% | [2][3] |
| Storage Conditions | 2-8°C, in a dark place under an inert atmosphere | [2][3] |
Synthesis and Experimental Protocols
The most common and well-established method for the synthesis of this compound is the Gewald reaction .[1][4] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[4]
General Experimental Protocol for Gewald Synthesis of 2-Aminothiophenes
The following is a representative protocol for the synthesis of 2-aminothiophene derivatives, which can be adapted for the specific synthesis of this compound.
Materials:
-
Appropriate ketone or aldehyde
-
Tert-butyl cyanoacetate
-
Elemental sulfur
-
Base (e.g., diethylamine, morpholine, or triethylamine)
-
Solvent (e.g., ethanol, methanol, or DMF)
-
Crushed ice
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottomed flask, dissolve the ketone (1 equivalent) and tert-butyl cyanoacetate (1 equivalent) in the chosen solvent.[5]
-
To this mixture, add elemental sulfur (1 equivalent) and the base.[5]
-
Heat the reaction mixture, typically between 45°C and 65°C, for a period of 2 to 3 hours, with stirring.[5][6]
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath or refrigerator overnight to facilitate precipitation of the product.[5]
-
Collect the precipitate by filtration and wash it with cold solvent.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2-aminothiophene-3-carboxylate.[6]
Molecular Structure and Logical Relationships
The structure of this compound and the logical workflow of its synthesis via the Gewald reaction are depicted in the following diagrams.
Caption: Chemical structure of this compound.
Caption: Workflow of the Gewald synthesis of this compound.
Role in Drug Discovery and Development
The 2-aminothiophene scaffold, for which this compound is a key synthon, is recognized for its diverse pharmacological properties.[1] This versatile heterocyclic core is utilized in the synthesis of novel compounds with potential therapeutic applications in various disease areas.
Metabolic Disorders
Derivatives of 2-aminothiophene have been investigated as small-molecule positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R).[1] GLP-1R is a prominent target for the treatment of type 2 diabetes and obesity. PAMs enhance the receptor's activation by endogenous peptides, which can lead to increased glucose-dependent insulin secretion.[1] The use of this compound allows for the systematic modification of the molecular structure to optimize potency and pharmacokinetic properties of these potential anti-diabetic agents.
Infectious Diseases
The 2-aminothiophene core has also been identified as a potent inhibitor in the context of infectious diseases. Specifically, these compounds have shown significant activity against drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] The mechanism of action is believed to involve the targeting of essential enzymes in the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[1]
Oncology
Several 2-aminothiophene-3-carboxylic acid ester derivatives have been identified as novel cytostatic agents with unusual selectivity for certain cancer cell lines.[7] These compounds have shown promise against T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines.[7] The proposed mechanism involves the preferential suppression of protein synthesis over DNA or RNA synthesis, leading to an accumulation of cancer cells in the G1 phase of the cell cycle and the induction of apoptosis.[7]
The logical relationship of how this compound serves as a precursor for these therapeutic areas is illustrated below.
Caption: Role of this compound in drug discovery.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis via the Gewald reaction and the diverse biological activities associated with the 2-aminothiophene scaffold make it a compound of high interest for the development of new therapeutic agents. Further research into the direct biological effects of this compound and the synthesis of novel derivatives holds significant promise for addressing unmet medical needs in metabolic disorders, infectious diseases, and oncology.
References
- 1. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|CAS 59739-05-8 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Methyl 2-aminothiophene-3-carboxylate(4651-81-4) 1H NMR spectrum [chemicalbook.com]
- 6. Tert-butyl 2-amino-5-phenylthiophene-3-carboxylate | C15H17NO2S | CID 20493231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
"physical and chemical properties of Tert-butyl 2-aminothiophene-3-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical, chemical, and biological properties of tert-butyl 2-aminothiophene-3-carboxylate, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery.
Core Physical and Chemical Properties
This compound is a stable, solid compound under standard conditions.[1][2] It is characterized by the following properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂S | [3][4] |
| Molecular Weight | 199.27 g/mol | [3][4] |
| CAS Number | 59739-05-8 | [3] |
| Physical State | Solid | [1] |
| Boiling Point | 289.6 °C | [5] |
| Storage | 2-8°C, inert atmosphere, dark place | [1][2][4] |
Spectral Data (Predicted)
While specific spectra for this compound are not available in the cited literature, data from closely related analogs, such as methyl and ethyl esters of 2-aminothiophene-3-carboxylic acid, allow for the prediction of its key spectral features.
¹H NMR:
-
-NH₂ protons: A broad singlet is expected around δ 7.20-7.90 ppm.[6]
-
Thiophene protons: Signals for the protons on the thiophene ring are anticipated in the aromatic region.
-
Tert-butyl protons: A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group will appear in the upfield region.
¹³C NMR:
-
Carbonyl carbon: The ester carbonyl carbon is expected to resonate in the downfield region.
-
Thiophene carbons: Carbons of the thiophene ring will appear in the aromatic region.
-
Tert-butyl carbons: The quaternary and methyl carbons of the tert-butyl group will be observed in the aliphatic region.
FT-IR Spectroscopy:
-
N-H stretching: Characteristic peaks for the primary amine are expected in the region of 3300-3500 cm⁻¹.[6]
-
C=O stretching: A strong absorption band corresponding to the ester carbonyl group is anticipated around 1650-1700 cm⁻¹.[6]
-
C-H stretching: Bands for the C-H bonds of the tert-butyl group and the thiophene ring will be present.
Synthesis and Experimental Protocols
The primary synthetic route to this compound and its derivatives is the Gewald reaction .[7][8][9] This multicomponent reaction offers a versatile and efficient one-pot synthesis of highly substituted 2-aminothiophenes.
The Gewald Reaction: A General Overview
The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[7][8][9]
General Reaction Scheme:
Caption: General workflow of the Gewald reaction.
The mechanism proceeds through an initial Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form a stable intermediate.[8] This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[8]
Illustrative Experimental Protocol (Adapted from similar syntheses)
While a specific protocol for this compound is not detailed in the provided search results, a general procedure can be adapted from the synthesis of similar 2-aminothiophene derivatives.[6]
Caption: A typical experimental workflow for the synthesis of 2-aminothiophenes.
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by silica gel column chromatography.[6]
Chemical Reactivity and Potential Applications
The 2-aminothiophene scaffold is a versatile building block in organic synthesis. The amino and ester functionalities of this compound offer multiple sites for further chemical transformations, allowing for the generation of diverse compound libraries.[10]
The reactivity of the 2-aminothiophene core allows for various derivatizations:
-
N-Arylation/Alkylation: The amino group can be readily functionalized.
-
Ester Hydrolysis/Amidation: The tert-butyl ester can be converted to a carboxylic acid or various amides.
-
Electrophilic Aromatic Substitution: The thiophene ring can undergo substitution reactions.
These derivatizations are crucial for exploring the structure-activity relationships of novel compounds in drug discovery.
Biological Significance and Signaling Pathways
While direct involvement of this compound in specific signaling pathways has not been reported, numerous derivatives of 2-aminothiophene-3-carboxylic acid esters exhibit significant biological activities.
Cytostatic and Anticancer Activity
Derivatives of 2-aminothiophene-3-carboxylic acid esters have demonstrated unusual cytostatic selectivity against various cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[11][12] These compounds have been shown to induce apoptosis and cause cell cycle arrest in the G1 phase in prostate cancer cells.[11] The mechanism of action appears to involve the preferential suppression of protein synthesis over DNA or RNA synthesis.[11]
Allosteric Modulation of GLP-1 Receptor
Recent studies have identified 2-aminothiophene derivatives as a new class of small-molecule positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R).[13][14] GLP-1R is a key target for the treatment of type 2 diabetes and obesity.[13][14] These PAMs enhance the activity of the endogenous GLP-1 peptide, leading to increased insulin secretion.[13][14]
Caption: Postulated role of 2-aminothiophene derivatives as PAMs in GLP-1R signaling.
The diverse biological activities of 2-aminothiophene derivatives highlight the importance of this compound as a key starting material for the development of novel therapeutic agents.[15][16][17] Further research into this compound and its derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. 59739-05-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound|CAS 59739-05-8 [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Gewald_reaction [chemeurope.com]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]
- 13. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnrjournal.com [pnrjournal.com]
- 16. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery | CoLab [colab.ws]
Methodological & Application
Synthesis and Applications of Tert-butyl 2-aminothiophene-3-carboxylate Derivatives in Drug Discovery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl 2-aminothiophene-3-carboxylate and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. The 2-aminothiophene scaffold is a versatile pharmacophore found in a variety of biologically active molecules. The presence of the tert-butyl ester at the 3-position provides steric bulk and influences the electronic properties of the molecule, which can be advantageous for tuning the pharmacological profile of lead compounds. These derivatives have shown promise in a range of therapeutic areas, including oncology and infectious diseases, primarily due to their ability to induce apoptosis and act as allosteric modulators of key biological targets.
This document provides detailed protocols for the synthesis of this compound derivatives via the Gewald reaction, along with a summary of their characterization data and an overview of their applications, including a proposed signaling pathway for their cytotoxic effects.
Synthesis of this compound Derivatives
The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (in this case, tert-butyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
Experimental Workflow: Gewald Synthesis
Caption: General workflow for the Gewald synthesis of this compound derivatives.
Experimental Protocol: Synthesis of tert-butyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes the synthesis of a representative this compound derivative using cyclohexanone.
Materials:
-
Cyclohexanone
-
Tert-butyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like triethylamine or diethylamine)
-
Ethanol (absolute)
-
Ice bath
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (0.1 mol), tert-butyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in absolute ethanol (150 mL).
-
To this stirred mixture, add morpholine (0.1 mol) as a catalyst.
-
Heat the reaction mixture to 45-50 °C and maintain this temperature with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield the pure tert-butyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Characterization Data
The synthesized compounds are typically characterized by their melting point, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a table summarizing the characterization data for a selection of this compound derivatives.
| Compound | R1 | R2 | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) |
| 1 | -(CH2)4- | 85 | 136-137 | 1.45 (s, 9H), 1.65-1.75 (m, 4H), 2.40-2.55 (m, 4H), 5.90 (br s, 2H) | 22.8, 23.5, 25.1, 26.9, 80.5, 108.9, 116.2, 128.5, 158.9, 166.2 | 3410, 3305 (NH2), 1660 (C=O) | 267.1 (M+) | |
| 2 | CH3 | CH3 | 78 | 91-92 | 1.48 (s, 9H), 2.15 (s, 3H), 2.30 (s, 3H), 5.85 (br s, 2H) | 12.8, 14.2, 28.2, 80.3, 110.1, 118.5, 125.7, 159.3, 165.9 | 3430, 3335 (NH2), 1675 (C=O) | 227.1 (M+) |
| 3 | H | Phenyl | 72 | 145-147 | 1.50 (s, 9H), 6.15 (s, 1H), 7.20-7.40 (m, 5H), 7.35 (br s, 2H) | 28.3, 80.8, 105.6, 126.8, 128.5, 129.1, 135.2, 160.1, 165.5 | 3460, 3320 (NH2), 1665 (C=O) | 275.1 (M+) |
Applications in Drug Development
This compound derivatives have demonstrated a range of biological activities, making them attractive candidates for drug discovery programs.
Anticancer Activity
Several derivatives of this class have exhibited significant cytostatic and cytotoxic activity against various cancer cell lines, including prostate, breast, and leukemia.[1][2] The mechanism of action is often attributed to the induction of apoptosis. Studies have shown that these compounds can cause cell cycle arrest, typically in the G1 or G2/M phase, and trigger programmed cell death through the intrinsic apoptotic pathway.[1]
Proposed Signaling Pathway for Apoptosis Induction
The cytotoxic effect of certain this compound derivatives in cancer cells is believed to be mediated through the induction of the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and leads to the activation of executioner caspases, ultimately resulting in cell death.
Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound derivatives.
This proposed pathway involves the generation of cellular stress, leading to mitochondrial dysfunction and the release of cytochrome c. Cytochrome c then associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the downstream events of apoptosis.[1]
Other Therapeutic Applications
Beyond oncology, these derivatives are being explored for other therapeutic uses:
-
Antimicrobial Agents: The 2-aminothiophene core is present in several compounds with antibacterial and antifungal properties.
-
Antileishmanial Agents: Modifications of the this compound scaffold have yielded compounds with promising activity against Leishmania parasites.
-
Allosteric Modulators: These compounds have been investigated as allosteric modulators of G protein-coupled receptors (GPCRs), which are important targets in a wide range of diseases.
Conclusion
The synthesis of this compound derivatives via the Gewald reaction is a robust and versatile method for generating a library of compounds with diverse biological activities. Their demonstrated potential as anticancer agents, coupled with their utility in other therapeutic areas, makes them a valuable scaffold for further investigation in drug discovery and development. The detailed protocols and data provided herein serve as a valuable resource for researchers in this field.
References
- 1. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Tert-butyl 2-aminothiophene-3-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tert-butyl 2-aminothiophene-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of pharmacologically active compounds. Its unique structural features, including a reactive amino group and a sterically hindering tert-butyl ester, provide a foundation for developing novel therapeutics targeting a range of diseases, from cancer and infectious diseases to metabolic disorders. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development.
Application Notes
The 2-aminothiophene core is a well-established pharmacophore, and the tert-butyl ester of 2-aminothiophene-3-carboxylic acid serves as a key intermediate in the synthesis of various bioactive molecules. The tert-butyl group can offer advantages in terms of solubility and metabolic stability, making it an attractive starting material for lead optimization.
Kinase Inhibitors
A primary application of this compound is in the synthesis of kinase inhibitors. The 2-aminothiophene scaffold can be elaborated into thieno[2,3-d]pyrimidines, a class of compounds known to inhibit various protein kinases by competing with ATP for binding to the kinase active site. These inhibitors have shown promise in oncology by targeting signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and VEGFR-2 pathways.
Table 1: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| 9a | PI3Kα | 9.47 ± 0.63 | MCF-7 | 9.80 ± 0.93 | [1] |
| 9a | - | - | HepG-2 | 12.32 ± 0.96 | [1] |
| 9a | - | - | A549 | 11.30 ± 1.19 | [1] |
| 9a | - | - | PC-3 | 14.69 ± 1.32 | [1] |
| 15a | PI3Kα | >100 | - | - | [1] |
| Compound 5 | FLT3 | 32.435 ± 5.5 | HepG-2 | 5.3 ± 1.6 | [2] |
| Compound 5 | FLT3 | 32.435 ± 5.5 | MCF-7 | 7.301 ± 4.5 | [2] |
| Compound 8 | FLT3 | 40.55 ± 6.3 | HepG-2 | 3.3 ± 0.90 | [2] |
| Compound 8 | FLT3 | 40.55 ± 6.3 | MCF-7 | 4.132 ± 0.5 | [2] |
Note: The referenced studies may have used ethyl or methyl esters as starting materials, but the synthetic routes to the final thieno[2,3-d]pyrimidine core are analogous.
Antimicrobial Agents
Derivatives of 2-aminothiophene have demonstrated significant potential as antimicrobial agents. The scaffold can be modified to generate compounds with activity against a range of bacterial and fungal pathogens. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.
Table 2: Antimicrobial Activity of 2-Aminothiophene Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Compound 2c | Bacillus subtilis | Not specified | [3] |
| Compound 2c | Escherichia coli | Not specified | [3] |
| Compound 2c | Proteus vulgaris | Not specified | [3] |
| Compound 2c | Staphylococcus aureus | Not specified | [3] |
| Compound 3a | Aspergillus fumigatus | 23.8 ± 0.42 | [4] |
| Compound 3c | Aspergillus fumigatus | 24.3 ± 0.68 | [4] |
| Compound 3c | Syncephalastrum racemosum | 24.8 ± 0.64 | [4] |
Note: MIC values are presented as reported in the literature. "Not specified" indicates that the study reported significant activity but did not provide a specific MIC value.
Experimental Protocols
Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one from this compound
This protocol describes a general two-step procedure for the synthesis of a thieno[2,3-d]pyrimidin-4(3H)-one, a key intermediate for many kinase inhibitors.
Step 1: Synthesis of tert-butyl 2-formamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
To a solution of tert-butyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1 equivalent) in formic acid (10 volumes), add acetic anhydride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the formylated product.
Step 2: Cyclization to 5,6,7,8-tetrahydro-3H-benzo[2][3]thieno[2,3-d]pyrimidin-4-one
-
Reflux a mixture of the product from Step 1 (1 equivalent) in formamide (10 volumes) for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure thieno[2,3-d]pyrimidin-4(3H)-one.
Caption: Synthetic workflow for thieno[2,3-d]pyrimidin-4-one.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.[5]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in kinase assay buffer.
-
In a white-walled assay plate, add the kinase and the test compound or DMSO (vehicle control).
-
Incubate at room temperature for 10-15 minutes to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Antibacterial Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution
This protocol describes the determination of the MIC of a compound against a bacterial strain.[6]
Materials:
-
Test compound (dissolved in a suitable solvent)
-
Bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except for a sterility control well) with the bacterial suspension.
-
Include a growth control well (bacteria without compound) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of a compound on a cancer cell line.[7]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway Diagrams
PI3K/Akt Signaling Pathway
Derivatives of this compound, particularly thieno[2,3-d]pyrimidines, can inhibit the PI3K/Akt signaling pathway, which is a critical regulator of cell proliferation, survival, and growth.[8]
Caption: Inhibition of the PI3K/Akt signaling pathway.
VEGFR-2 Signaling Pathway
Certain thieno[2,3-d]pyrimidine derivatives can also target the VEGFR-2 signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a process often hijacked by tumors to support their growth.[9]
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. cusabio.com [cusabio.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
The Versatility of Tert-butyl 2-Aminothiophene-3-carboxylate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tert-butyl 2-aminothiophene-3-carboxylate is a versatile and highly valuable building block in the field of organic synthesis, particularly in the construction of complex heterocyclic scaffolds of medicinal importance. Its unique structural features, including a reactive amino group, a sterically demanding tert-butyl ester, and an electron-rich thiophene ring, make it a strategic starting material for the synthesis of a diverse array of bioactive molecules. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in harnessing the synthetic potential of this key intermediate.
The 2-aminothiophene core is a "privileged structure" in medicinal chemistry, appearing in molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The tert-butyl ester group in the title compound offers both steric hindrance, which can influence regioselectivity in subsequent reactions, and a means for selective deprotection under acidic conditions.
A primary application of this compound lies in the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocycles with significant pharmacological relevance.[2] These compounds have demonstrated activities as tyrosine kinase inhibitors, cytotoxic agents, and anti-inflammatory agents.[3][4] The synthesis of the thieno[2,3-d]pyrimidine core is typically achieved through cyclization of the 2-aminothiophene precursor with various one-carbon synthons.
Key Applications and Synthetic Transformations
The strategic location of the amino and ester functionalities on the thiophene ring allows for a variety of chemical transformations, leading to the construction of diverse molecular architectures.
-
Synthesis of Thieno[2,3-d]pyrimidin-4-ones: Cyclization with formamide or formic acid provides a straightforward route to the thieno[2,3-d]pyrimidin-4-one scaffold. Microwave-assisted synthesis can significantly accelerate this transformation.[5]
-
Synthesis of Substituted Thieno[2,3-d]pyrimidines: The 2-amino group can be acylated, sulfonylated, or converted into a urea or thiourea, followed by cyclization to introduce a variety of substituents at the 2-position of the resulting thieno[2,3-d]pyrimidine ring.
-
Derivatization of the Thieno[2,3-d]pyrimidine Core: The initially formed thieno[2,3-d]pyrimidin-4-one can be further functionalized, for instance, by chlorination of the 4-position followed by nucleophilic substitution to introduce various amine or other functionalities.[6]
Quantitative Data Presentation
The following table summarizes representative examples of thieno[2,3-d]pyrimidine derivatives synthesized from 2-aminothiophene-3-carboxylate precursors, highlighting the achievable yields. While some examples utilize the corresponding ethyl or methyl esters, the synthetic routes are analogous for the tert-butyl ester.
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide | 5,6,7,8-Tetrahydro-3H-benzo[4][7]thieno[2,3-d]pyrimidin-4-one | 92 | [2] |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Ethoxycarbonyl isothiocyanate | 2-(Ethoxycarbonylamino-carbothioyl)amino-4,5,6,7-tetrahydrobenzo[4][7]thiophene-3-carboxylic acid ethyl ester | 92 | [2] |
| 4-Hydrazinyl-5,6,7,8-tetrahydrobenzo[4][7]thieno[2,3-d]pyrimidine | 3-Methylfuran-2,5-dione | 3-Methyl-1-(5,6,7,8-tetrahydrobenzo[4][7]thieno[2,3-d]pyrimidin-4-ylamino)-1H-pyrrole-2,5-dione | 82 | [4] |
| 4-Hydrazinyl-5,6,7,8-tetrahydrobenzo[4][7]thieno[2,3-d]pyrimidine | Chloroacetyl chloride | 2-Chloro-N'-(5,6,7,8,tetrahydrobenzo[4][7]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide | 80 | [4] |
| N-(5-tert-butylisoxazol-3-yl)-5,6,7,8-tetrahydrobenzo[4][7]thieno[2,3-d]pyrimidin-4-amine | N/A | N/A | 72 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This protocol describes a typical Gewald reaction for the synthesis of the title compound's substituted analogue.
Materials:
-
Butan-2-one (1.0 mmol)
-
Tert-butyl cyanoacetate (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
Triethylamine (1.0 mmol)
-
Ethanol (12 mL)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine butan-2-one (1.0 mmol), tert-butyl cyanoacetate (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).
-
To this suspension, add triethylamine (1.0 mmol) as a catalyst.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Protocol 2: Synthesis of Tert-butyl 2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate
This protocol details the acylation of the 2-amino group.
Materials:
-
Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1.0 mmol)
-
4-Chlorobenzoyl chloride (1.1 mmol)
-
Pyridine (2.0 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
Procedure:
-
Dissolve tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (2.0 mmol), followed by the dropwise addition of 4-chlorobenzoyl chloride (1.1 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash successively with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.
Protocol 3: Synthesis of 2-(4-Chlorophenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
This protocol describes the cyclization to form the thieno[2,3-d]pyrimidin-4-one ring system.
Materials:
-
Tert-butyl 2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate (1.0 mmol)
-
Formamide (10 mL)
Procedure:
-
Place tert-butyl 2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate (1.0 mmol) in a round-bottom flask.
-
Add an excess of formamide (10 mL).
-
Heat the mixture to reflux (approximately 180-190 °C) and maintain this temperature for 3-5 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water (50 mL) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol or a suitable solvent to yield the pure 2-(4-chlorophenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one.
Visualizations
The following diagrams illustrate key synthetic pathways starting from this compound.
Caption: Synthesis of 2-substituted thieno[2,3-d]pyrimidin-4-ones.
Caption: Derivatization of the thieno[2,3-d]pyrimidin-4-one core.
Caption: General experimental workflow for organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Protocol for Gewald Reaction with Tert-Butyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1] This one-pot synthesis involves the condensation of a carbonyl compound (ketone or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[1][2] The resulting 2-aminothiophene scaffold is a prominent structural motif in a wide range of biologically active compounds and functional materials.
The use of tert-butyl cyanoacetate in the Gewald reaction offers a convenient route to 2-amino-3-(tert-butoxycarbonyl)thiophenes. The tert-butyl ester group can serve as a protecting group for the carboxylic acid functionality, allowing for selective transformations at other positions of the thiophene ring. This protocol provides a detailed experimental procedure for the Gewald reaction using tert-butyl cyanoacetate with cyclohexanone as the carbonyl component.
Reaction Scheme
The overall reaction for the synthesis of tert-butyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is as follows:
Experimental Protocol
This protocol is adapted from general procedures for the Gewald reaction, with specific details for the use of tert-butyl cyanoacetate.[3][4][5]
Materials:
-
Cyclohexanone (99%)
-
Tert-butyl cyanoacetate (98%)
-
Sulfur (powder)
-
Triethylamine (TEA) (≥99%) or Morpholine (99%)
-
Ethanol (anhydrous)
-
Ethyl acetate (for extraction and chromatography)
-
Hexane (for chromatography)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 eq), tert-butyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in anhydrous ethanol (approximately 2-3 mL per mmol of cyclohexanone).
-
Addition of Base: To the stirred mixture, add the basic catalyst, such as triethylamine (1.5 eq) or morpholine (1.5 eq), dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C for ethanol) and maintain this temperature with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the residue in ethyl acetate. d. Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine). e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The appropriate eluent ratio should be determined by TLC analysis. The product is typically a crystalline solid upon isolation.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the Gewald reaction with various cyanoesters, including the tert-butyl ester.
| Carbonyl Compound | α-Cyanoester | Base | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethanol | 4 | 85 | [4] |
| Acetophenone | Ethyl cyanoacetate | Morpholine | Ethanol | 6 | 78 | [4] |
| Cyclopentanone | Ethyl cyanoacetate | Morpholine | Ethanol | 4 | 82 | [4] |
| Various ketones | tert-Butyl cyanoacetate | Triethylamine | Ethanol | reflux | N/A | [3] |
| N/A | CO-t-Bu | N/A | N/A | N/A | 81 (classical) | [6] |
Note: "N/A" indicates that the specific data was not provided in the cited reference.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the Gewald reaction with tert-butyl esters.
Logical Relationship of Reaction Components
Caption: Logical relationship of components in the Gewald reaction.
References
Application Notes and Protocols for the Synthesis of Tert-butyl 2-aminothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-aminothiophene-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1] Its scaffold is present in a variety of pharmacologically active compounds. The synthesis of this and related 2-aminothiophenes is most commonly achieved through the Gewald three-component reaction.[2][3] This one-pot synthesis combines a ketone or aldehyde, an active methylene nitrile (in this case, tert-butyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[2][3] The reaction is prized for its efficiency and the mild conditions under which it can be performed.[3]
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatives, summarizing key reaction conditions and providing a generalized experimental workflow.
Reaction Pathway: The Gewald Reaction
The generally accepted mechanism for the Gewald reaction involves three main stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the ketone/aldehyde and the active methylene nitrile (tert-butyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur then adds to the α-carbon of the unsaturated nitrile.
-
Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization via attack of the sulfur on the cyano group, followed by tautomerization to yield the final 2-aminothiophene product.[2]
A diagram of the Gewald reaction pathway is provided below:
Caption: The Gewald reaction pathway for the synthesis of this compound.
Summary of Reaction Conditions
The following table summarizes various reported conditions for the Gewald synthesis of 2-aminothiophenes, which can be adapted for the synthesis of this compound.
| Ketone/Aldehyde | Active Methylene Nitrile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-t-butyl cyclohexanone | Malononitrile | Triethylamine | Ethanol | Reflux | - | Excellent | [4] |
| Cyclohexanone | Methyl/Ethyl Cyanoacetate | Morpholine | Methanol | 45 | 3 | 70-85 | [5] |
| Various Ketones | Methyl/Ethyl Cyanoacetate | Morpholine | Ethanol | Reflux | 3-4 | 70-85 | [5] |
| Cyclic Ketones | Cyanoacetate | L-Proline (10 mol%) | DMF | 60 | - | up to 84 | [6] |
Experimental Protocols
Protocol 1: Generalized Synthesis of tert-Butyl 2-amino-4,5-disubstituted-thiophene-3-carboxylate
This protocol is a one-pot procedure based on the Gewald reaction.
Materials:
-
Appropriate ketone (e.g., cyclohexanone for the tetrahydrobenzo derivative)
-
Tert-butyl cyanoacetate
-
Elemental sulfur
-
Base catalyst (e.g., triethylamine or morpholine)
-
Solvent (e.g., absolute ethanol or methanol)
Procedure:
-
To a reaction vessel, add the ketone (1.0 eq.), tert-butyl cyanoacetate (1.0 eq.), and elemental sulfur (1.0 eq.) in the chosen solvent (e.g., absolute ethanol).
-
Slowly add the basic catalyst (e.g., a catalytic amount of triethylamine or morpholine) to the mixture with stirring.
-
Heat the reaction mixture to a temperature between 45-80°C and maintain for a period of 2-4 hours. The optimal temperature and time will depend on the specific ketone used. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product. For enhanced precipitation, the mixture can be refrigerated overnight.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
The workflow for this experimental protocol is illustrated below:
Caption: A generalized experimental workflow for the synthesis of tert-butyl 2-aminothiophene-3-carboxylates.
Safety Precautions
-
This reaction should be carried out in a well-ventilated fume hood.
-
Elemental sulfur is flammable. Avoid ignition sources.
-
The organic solvents used are flammable and volatile.
-
The basic catalysts (triethylamine, morpholine) are corrosive and should be handled with care.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
The Gewald reaction provides a versatile and efficient method for the synthesis of this compound and its derivatives. By carefully selecting the starting ketone, catalyst, and reaction conditions, a wide range of substituted 2-aminothiophenes can be prepared for applications in drug discovery and development. The provided protocols and reaction parameters serve as a valuable guide for researchers in this field.
References
- 1. This compound|CAS 59739-05-8 [benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
Applications of 2-Aminothiophene-3-carboxylates in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene-3-carboxylate scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its synthetic accessibility, primarily through the versatile Gewald multicomponent reaction, and its ability to interact with a variety of biological targets have established it as a valuable template in drug discovery. This document provides an overview of the key applications of 2-aminothiophene-3-carboxylate derivatives, with a focus on their roles as anticancer agents, kinase inhibitors, and receptor modulators. Detailed protocols for the synthesis and biological evaluation of these compounds are also presented to facilitate further research and development in this promising area.
I. Anticancer Applications
Derivatives of 2-aminothiophene-3-carboxylate have emerged as a significant class of anticancer agents, exhibiting cytostatic and cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[1]
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 2-aminothiophene-3-carboxylate derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | HepG-2 (Liver Cancer) | 5.3 ± 1.6 | [2] |
| Compound 8 | HepG-2 (Liver Cancer) | 3.3 ± 0.9 | [2] |
| Compound 5 | MCF-7 (Breast Cancer) | 7.301 ± 4.5 | [2] |
| Compound 8 | MCF-7 (Breast Cancer) | 4.132 ± 0.5 | [2] |
| Compound 21a | H1299 (Lung Cancer) | 0.012-0.054 | [3] |
| TP 5 | HepG2 (Liver Cancer) | <30 µg/mL | [4] |
| TP 5 | SMMC-7721 (Liver Cancer) | <30 µg/mL | [4] |
| Compound 1312 | SGC-7901 (Gastric Cancer) | ~0.2 | [5] |
| Compound 1312 | HT-29 (Colon Cancer) | ~0.2 | [5] |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines the determination of the cytotoxic effects of 2-aminothiophene-3-carboxylate derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][6][7]
Materials:
-
2-aminothiophene-3-carboxylate test compounds
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: General workflow for in vitro anticancer evaluation.
II. Kinase Inhibitors
The 2-aminothiophene-3-carboxylate scaffold has proven to be a versatile framework for the design of potent kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this scaffold have shown inhibitory activity against various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinase (JAK).[3][8]
Quantitative Data Summary: Kinase Inhibitory Activity
The following table presents the IC50 values of selected 2-aminothiophene-3-carboxylate derivatives against different kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 21a | EGFR | 0.47 | [3] |
| Compound 21a | HER2 | 0.14 | [3] |
| Compound 5 | VEGFR-2 | 590 | [2] |
| Compound 21 | VEGFR-2 | 1290 | [2] |
| Compound 24 | JAK2 | 1 | [8] |
| Compound 25 | JAK2 | 2 | [8] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen®)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for measuring kinase inhibition.[9]
Materials:
-
Recombinant kinase (e.g., EGFR)
-
Fluorescently labeled substrate
-
Europium-labeled antibody specific for the phosphorylated substrate
-
ATP
-
Test compounds (2-aminothiophene-3-carboxylate derivatives)
-
Assay buffer
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compounds in the assay buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, kinase, and substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding an EDTA solution containing the europium-labeled antibody.
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two different wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. Calculate the IC50 value from the dose-response curve.
Caption: EGFR signaling and inhibition by 2-aminothiophenes.
III. Adenosine A1 Receptor Allosteric Modulators
2-Aminothiophene-3-carboxylates have been identified as positive allosteric modulators (PAMs) of the adenosine A1 receptor (A1AR). PAMs bind to a site on the receptor distinct from the endogenous ligand binding site and can enhance the affinity and/or efficacy of the endogenous ligand, offering a more subtle and potentially safer way to modulate receptor activity.[10][11]
Quantitative Data Summary: Adenosine A1 Receptor Modulation
The table below shows the activity of representative 2-aminothiophene-3-carboxylate derivatives as A1AR PAMs.
| Compound ID | Assay Type | Activity | Reference |
| PD 81,723 | Agonist Binding Enhancement | Potentiates agonist binding | [10] |
| VCP171 | Neuropathic Pain Model | In vivo analgesic effect | [12] |
| VCP333 | Cardiac Ischemia Model | Improves cardiac function | [12] |
| MIPS521 | Neuropathic Pain Model | Analgesic effects | [12] |
Experimental Protocol: Radioligand Binding Assay for A1AR
This protocol describes a competitive radioligand binding assay to determine the ability of test compounds to allosterically enhance the binding of a radiolabeled agonist to the A1AR.[13][14]
Materials:
-
Cell membranes expressing the human adenosine A1 receptor
-
Radiolabeled A1AR agonist (e.g., [3H]CCPA)
-
Unlabeled A1AR agonist (e.g., NECA) for non-specific binding determination
-
Test compounds (2-aminothiophene-3-carboxylate derivatives)
-
Binding buffer
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, and a fixed concentration of the radiolabeled agonist.
-
Membrane Addition: Add the cell membrane preparation to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding and plot it against the concentration of the test compound to evaluate the allosteric enhancement.
Caption: Allosteric modulation of the Adenosine A1 Receptor.
IV. Glucagon-Like Peptide-1 Receptor (GLP-1R) Modulators
More recently, 2-aminothiophene-3-carboxylate derivatives have been identified as positive allosteric modulators of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity. These small molecules can enhance the activity of the endogenous GLP-1 peptide, leading to increased insulin secretion in a glucose-dependent manner.[15][16][17]
Quantitative Data Summary: GLP-1R Modulation
The following table summarizes the in vitro activity of a representative 2-aminothiophene-3-carboxylate derivative as a GLP-1R PAM.
| Compound ID | Assay Type | Activity | Reference |
| S-1 | Insulin Secretion Assay | 1.5-fold increase at 5 µM (with GLP-1) | [17] |
| Compound 7 | Insulin Secretion Assay | ~2-fold increase at 5 µM (with GLP-1) | [16] |
Experimental Protocol: cAMP Accumulation Assay for GLP-1R Activity
This protocol describes a cell-based assay to measure the potentiation of GLP-1-induced cAMP production by a test compound.[18][19]
Materials:
-
Cells stably expressing the human GLP-1 receptor (e.g., CHO or HEK293 cells)
-
GLP-1 peptide
-
Test compounds (2-aminothiophene-3-carboxylate derivatives)
-
Assay buffer
-
cAMP detection kit (e.g., HTRF)
-
384-well microplates
-
Plate reader compatible with the detection kit
Procedure:
-
Cell Plating: Plate GLP-1R expressing cells in a 384-well plate and incubate overnight.
-
Compound Addition: Add the test compounds at various concentrations to the cells.
-
Agonist Challenge: Add a sub-maximal concentration of GLP-1 peptide to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP response against the concentration of the test compound to determine the potentiation of the GLP-1 response and calculate the EC50 value.
Caption: GLP-1 receptor signaling and allosteric modulation.
These application notes and protocols provide a starting point for researchers interested in exploring the therapeutic potential of 2-aminothiophene-3-carboxylate derivatives. The versatility of this scaffold, coupled with its amenability to chemical modification, ensures its continued importance in the quest for novel and effective therapeutic agents.
References
- 1. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]
- 11. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. Assay in Summary_ki [bindingdb.org]
- 15. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and characterisation of a novel glucagon like peptide-1 receptor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 19. axxam.com [axxam.com]
Application Note: A Scalable and Efficient One-Pot Synthesis of Tert-butyl 2-aminothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-aminothiophene-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its scaffold is a key component in a wide range of pharmacologically active compounds. The Gewald reaction, a multicomponent condensation, stands as the most convergent and established method for the synthesis of 2-aminothiophenes.[1][2][3] This application note provides a detailed protocol for the scale-up synthesis of this compound via a one-pot Gewald reaction, designed for efficiency, scalability, and high yield.
Reaction Principle
The synthesis proceeds via the Gewald three-component reaction, which involves the condensation of an α-carbonyl compound (tert-butyl glyoxylate), an active nitrile (tert-butyl cyanoacetate), and elemental sulfur in the presence of a base.[2][3] The reaction mechanism initiates with a Knoevenagel condensation between the carbonyl compound and the active nitrile, followed by the addition of sulfur and subsequent cyclization to form the desired 2-aminothiophene ring.[3]
Experimental Protocol
This protocol is designed for a representative scale-up synthesis, starting with approximately 1 kg of the limiting reagent, tert-butyl glyoxylate.
Materials and Equipment
-
Reactors: 50 L glass reactor with overhead stirring, reflux condenser, temperature probe, and addition funnel.
-
Filtration: Nutsche filter or large Buchner funnel with appropriate filter paper.
-
Drying: Vacuum oven.
-
Reagents:
-
Tert-butyl glyoxylate (assume 1.0 kg, ~5.8 mol, 1.0 equiv)
-
Tert-butyl cyanoacetate (0.82 kg, ~5.8 mol, 1.0 equiv)
-
Elemental sulfur (0.186 kg, ~5.8 g-atom, 1.0 equiv)
-
Triethylamine (1.17 L, ~8.7 mol, 1.5 equiv)
-
Ethanol (20 L)
-
Toluene (10 L for workup)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves (nitrile or neoprene), and respiratory protection (when handling powders).
Synthesis Procedure
-
Reaction Setup:
-
Set up the 50 L glass reactor in a well-ventilated fume hood.
-
Ensure the reactor is clean, dry, and equipped with an overhead stirrer, reflux condenser with a drying tube, temperature probe, and an addition funnel.
-
-
Charging Reactants:
-
To the reactor, add ethanol (20 L).
-
With stirring, add tert-butyl glyoxylate (1.0 kg), tert-butyl cyanoacetate (0.82 kg), and elemental sulfur (0.186 kg).
-
-
Reaction Execution:
-
Begin stirring the mixture at a moderate speed to ensure good suspension of the reactants.
-
Slowly add triethylamine (1.17 L) via the addition funnel over a period of 30-45 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a cooling bath if necessary.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78-80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the ethanol.
-
To the resulting residue, add toluene (10 L) and a saturated aqueous solution of sodium bicarbonate (10 L).
-
Stir the biphasic mixture vigorously for 15 minutes.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 5 L) and brine (5 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification and Drying:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or a semi-solid.
-
For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or heptane/ethyl acetate, or purified by column chromatography on a silica gel plug, eluting with a gradient of ethyl acetate in heptane.
-
Dry the purified product in a vacuum oven at 40-45°C to a constant weight.
-
Data Presentation
| Parameter | Value |
| Starting Materials | |
| Tert-butyl glyoxylate | 1.0 kg (~5.8 mol) |
| Tert-butyl cyanoacetate | 0.82 kg (~5.8 mol) |
| Elemental Sulfur | 0.186 kg (~5.8 g-atom) |
| Triethylamine | 1.17 L (~8.7 mol) |
| Ethanol | 20 L |
| Reaction Conditions | |
| Temperature | Reflux (~78-80°C) |
| Reaction Time | 4-6 hours |
| Yield and Purity | |
| Expected Yield | 75-85% |
| Purity (by HPLC) | >98% |
Safety Considerations
-
General: All operations should be carried out in a well-ventilated fume hood.[2] Appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn at all times.[2] An emergency eyewash and safety shower should be readily accessible.[2]
-
Chemical Hazards:
-
Tert-butyl glyoxylate and Tert-butyl cyanoacetate: These are combustible liquids. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Elemental Sulfur: Flammable solid. Avoid creating dust.
-
Triethylamine: Flammable and corrosive liquid. Causes severe skin burns and eye damage. Use with extreme caution in a well-ventilated area.
-
Ethanol and Toluene: Highly flammable liquids. Keep away from heat, sparks, and open flames.
-
-
Waste Disposal: Dispose of all chemical waste according to local regulations.
Diagrams
Logical Relationship of the Gewald Reaction
References
Application Notes and Protocols for the Characterization of Tert-butyl 2-aminothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of Tert-butyl 2-aminothiophene-3-carboxylate (TBT-carboxylate). This compound is a valuable building block in medicinal chemistry and drug discovery. The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are designed to ensure accurate structural elucidation and purity assessment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 59739-05-8 | [1][2] |
| Molecular Formula | C₉H₁₃NO₂S | [3] |
| Molecular Weight | 199.27 g/mol | [1][3] |
| Appearance | Expected to be a solid | [4] |
| Storage | Store at 2-8°C in a dark, inert atmosphere | [3] |
Analytical Techniques and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of TBT-carboxylate.
2.1.1. ¹H NMR Spectroscopy
-
Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity within the molecule.
-
Expected Chemical Shifts: Based on the analysis of similar structures, the following proton signals are anticipated for TBT-carboxylate.[4][5][6]
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.9 | d | 1H | Thiophene H-5 |
| ~6.0 | d | 1H | Thiophene H-4 |
| ~5.9 | br s | 2H | -NH₂ |
| 1.54 | s | 9H | -C(CH₃)₃ |
-
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: 25°C.
-
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks and determine the chemical shifts relative to TMS.
-
2.1.2. ¹³C NMR Spectroscopy
-
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
-
Expected Chemical Shifts: The anticipated chemical shifts for the carbon atoms in TBT-carboxylate are listed below, based on analogous compounds.[5][7]
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~162 | C-2 (thiophene) |
| ~128 | C-5 (thiophene) |
| ~110 | C-4 (thiophene) |
| ~105 | C-3 (thiophene) |
| ~80 | -C (CH₃)₃ |
| ~28 | -C(C H₃)₃ |
-
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Reference: CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm.
-
Temperature: 25°C.
-
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
-
Principle: Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
-
Expected Mass: The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would correspond to the molecular weight of the compound.
-
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation:
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum over an appropriate mass range.
-
Data Analysis: Identify the molecular ion peak and compare the measured mass to the calculated exact mass of C₉H₁₃NO₂S (199.0694).
-
Table 4: High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | 200.0767 | To be determined |
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is a technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for assessing the purity of a compound.
-
Experimental Protocol: A general reverse-phase HPLC method for aminothiophene derivatives is provided below. This method should be optimized for TBT-carboxylate.[9]
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution for linearity assessment.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water. An isocratic elution with 50:50 (v/v) acetonitrile:water can be a starting point.[9] The pH of the aqueous phase can be adjusted with formic acid or trifluoroacetic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm or determined by UV scan.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to TBT-carboxylate by its retention time.
-
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis, create a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
-
Table 5: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualization of Analytical Workflow
The following diagrams illustrate the general workflows for the characterization of this compound.
Caption: Overall workflow for the synthesis and characterization of TBT-carboxylate.
Caption: Experimental workflow for HPLC analysis of TBT-carboxylate.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 59739-05-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound|CAS 59739-05-8 [benchchem.com]
- 4. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a novel RP-HPLC method for the analysis of reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Interpretation of NMR Data for Tert-butyl 2-aminothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the interpretation of Nuclear Magnetic Resonance (NMR) data for the compound tert-butyl 2-aminothiophene-3-carboxylate. It includes expected NMR data, a standard synthesis protocol, a procedure for sample preparation for NMR analysis, and a theoretical framework for spectral interpretation.
Introduction
This compound is a heterocyclic compound frequently utilized as a building block in the synthesis of various biologically active molecules and pharmaceutical agents. Accurate structural elucidation and purity assessment are critical in drug discovery and development. NMR spectroscopy is a primary analytical technique for these purposes. This application note serves as a practical guide for researchers working with this compound.
Predicted NMR Data
Molecular Structure:
Caption: Molecular structure of this compound.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the protons of the thiophene ring, the amino group, and the tert-butyl group.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C(CH ₃)₃ | ~1.5 | Singlet (s) | 9H |
| NH ₂ | 5.0 - 6.0 (broad) | Singlet (s) | 2H |
| Thiophene-H4 | 6.5 - 7.0 | Doublet (d) | 1H |
| Thiophene-H5 | 7.0 - 7.5 | Doublet (d) | 1H |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C (CH₃)₃ | ~28 |
| C (CH₃)₃ | ~80 |
| Thiophene-C3 | ~105-115 |
| Thiophene-C4 | ~120-130 |
| Thiophene-C5 | ~120-130 |
| Thiophene-C2 | ~160-170 |
| C =O | ~165-175 |
Experimental Protocols
Synthesis of this compound via the Gewald Reaction
The Gewald reaction is a common and efficient method for the synthesis of 2-aminothiophenes.
Materials:
-
tert-butyl cyanoacetate
-
An α-mercaptoaldehyde or α-mercaptoketone (or a precursor that generates it in situ, such as 2,5-dihydroxy-1,4-dithiane for glyoxal)
-
Elemental sulfur
-
A base catalyst (e.g., morpholine, triethylamine, or sodium ethoxide)
-
An appropriate solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a solution of tert-butyl cyanoacetate and the α-mercapto carbonyl compound in the chosen solvent, add the base catalyst dropwise at room temperature.
-
Add elemental sulfur to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
NMR Sample Preparation Protocol
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.6-0.7 mL
-
NMR tube (5 mm) and cap
-
Pipette
-
Vortex mixer
Procedure:
-
Weigh the required amount of the purified compound directly into a clean, dry vial.
-
Add the deuterated solvent to the vial.
-
Gently vortex the vial until the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean, dry NMR tube.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.
Caption: Protocol for preparing an NMR sample.
NMR Data Interpretation
The interpretation of the NMR spectra should be systematic.
¹H NMR Spectrum:
-
The singlet around 1.5 ppm: This intense signal, integrating to 9 protons, is characteristic of the nine equivalent protons of the tert-butyl group. Its upfield chemical shift is due to the shielding effect of the alkyl group.
-
The broad singlet between 5.0 and 6.0 ppm: This signal, integrating to 2 protons, is assigned to the amino (-NH₂) group. The broadness of this peak is due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can vary depending on the solvent, concentration, and temperature.
-
The two doublets in the aromatic region (6.5 - 7.5 ppm): These signals, each integrating to 1 proton, correspond to the two protons on the thiophene ring. The coupling between these adjacent protons will result in a doublet splitting pattern for each. The exact chemical shifts will depend on the electronic effects of the amino and carboxylate substituents.
¹³C NMR Spectrum:
-
The signal around 28 ppm: This is assigned to the three equivalent methyl carbons of the tert-butyl group.
-
The signal around 80 ppm: This corresponds to the quaternary carbon of the tert-butyl group.
-
The signals in the 105-170 ppm region: These are attributed to the carbon atoms of the thiophene ring. The carbon attached to the amino group (C2) is expected to be the most downfield due to the deshielding effect of the nitrogen atom. The carbon attached to the carboxylate group (C3) will also be significantly downfield. The other two thiophene carbons (C4 and C5) will appear in the typical aromatic region.
-
The signal around 165-175 ppm: This peak is characteristic of the carbonyl carbon of the ester group.
By correlating the ¹H and ¹³C NMR data with 2D NMR experiments such as HSQC and HMBC, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the structure of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 2-aminothiophene-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Tert-butyl 2-aminothiophene-3-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and direct method is the Gewald three-component reaction.[1][2][3] This one-pot synthesis involves the condensation of a ketone (or aldehyde), tert-butyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst.[1][2][3]
Q2: What is the mechanism of the Gewald reaction?
The reaction proceeds in several steps:
-
Knoevenagel Condensation: A base catalyzes the condensation between the ketone and tert-butyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: The α,β-unsaturated nitrile then reacts with elemental sulfur.
-
Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization and subsequent tautomerization to form the final 2-aminothiophene product.
Q3: Which catalysts are effective for this synthesis?
Traditionally, amine bases like morpholine, piperidine, or triethylamine are used in stoichiometric amounts.[4] However, recent studies have shown that catalytic amounts of certain compounds can improve yields and reaction conditions. These include L-proline and piperidinium borate.
Q4: How can the reaction be performed more sustainably?
"Green chemistry" approaches to the Gewald reaction include using alternative energy sources like microwave irradiation or ultrasound, as well as solvent-free methods like ball-milling.[5][6] These techniques can often lead to shorter reaction times and higher yields.[5][6]
Troubleshooting Guides
Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Ineffective Knoevenagel Condensation | - Base Selection: The choice of base is critical. For less reactive ketones, a stronger base may be necessary. Screen different bases such as morpholine, piperidine, or triethylamine. - Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent. |
| Poor Sulfur Solubility or Reactivity | - Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally improve the solubility and reactivity of sulfur. - Temperature: Gently heating the reaction mixture (typically to 45-60 °C) can enhance sulfur's reactivity. However, be aware that excessive heat can promote side reactions.[4] |
| Side Reactions | - Dimerization: The α,β-unsaturated nitrile intermediate can dimerize, which competes with the desired cyclization. To minimize this, try adjusting the reaction temperature or the rate of reagent addition. |
| Incomplete Reaction | - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending it. |
Product Purification Challenges
| Problem | Solution |
| Difficulty in Isolating a Pure Solid | - Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes.[7] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[6] - Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a good alternative. A common eluent system is a gradient of ethyl acetate in hexanes.[7] |
| Product Degradation on Silica Gel | - Deactivate Silica Gel: For sensitive compounds, treat the silica gel with a small amount of a basic modifier like triethylamine (1-2% in the eluent) to prevent degradation.[7] - Alternative Stationary Phase: Consider using a more neutral stationary phase, such as alumina. |
| Co-elution of Impurities | - Solvent System Optimization: Use TLC to screen a variety of solvent systems to find one that provides good separation between your product and the impurities. |
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2-Aminothiophene Derivatives *
| Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| None | EtOH/H₂O (9:1) | 100 | 24 h | No reaction |
| Piperidinium Borate (10) | EtOH/H₂O (9:1) | 100 | 45 min | 85 |
| Piperidinium Borate (15) | EtOH/H₂O (9:1) | 100 | 30 min | 92 |
| Piperidinium Borate (20) | EtOH/H₂O (9:1) | 100 | 25 min | 96 |
| L-Proline (10) | DMF | 60 | - | up to 84 |
*Data is for the reaction of cyclohexanone and malononitrile, but similar trends are expected for tert-butyl cyanoacetate.
Table 2: Effect of Solvent on the Yield of 2-Aminothiophene Derivatives *
| Solvent | Temperature (°C) | Time | Yield (%) |
| Water | 100 | 3 h | 45 |
| Methanol | 100 | 40 min | 82 |
| Ethanol | 100 | 35 min | 88 |
| EtOH/H₂O (9:1) | 100 | 25 min | 96 |
| DMF | 100 | 15 min | 72 |
| DMSO | 100 | 15 min | 68 |
*Data is for the reaction of cyclohexanone and malononitrile catalyzed by 20 mol% piperidinium borate, but similar trends are expected for tert-butyl cyanoacetate.
Table 3: Effect of Temperature on the Yield of 2-Aminothiophene Derivatives *
| Temperature (°C) | Solvent | Time | Yield (%) |
| Room Temperature | EtOH/H₂O (9:1) | 24 h | Traces |
| 70 | EtOH/H₂O (9:1) | 3 h | 84 |
| 100 | EtOH/H₂O (9:1) | 25 min | 96 |
*Data is for the reaction of cyclohexanone and malononitrile catalyzed by 20 mol% piperidinium borate, but similar trends are expected for tert-butyl cyanoacetate.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific ketones.
Materials:
-
Ketone (1.0 eq)
-
Tert-butyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., Morpholine, 1.2 eq)
-
Solvent (e.g., Ethanol or Methanol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone, tert-butyl cyanoacetate, and the solvent.
-
Slowly add the base to the mixture at room temperature with stirring.
-
Add the elemental sulfur in one portion.
-
Heat the reaction mixture to a gentle reflux (typically 45-60 °C) and monitor the progress by TLC.
-
Once the reaction is complete (usually within a few hours), cool the mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexanes) or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Visualizations
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. asianpubs.org [asianpubs.org]
- 5. sciforum.net [sciforum.net]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Tert-butyl 2-aminothiophene-3-carboxylate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers engaged in the synthesis of tert-butyl 2-aminothiophene-3-carboxylate, primarily via the Gewald reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The most common and efficient method for synthesizing this compound is the Gewald reaction.[1] This is a one-pot, multi-component reaction that brings together a carbonyl compound (like a ketone or aldehyde), an active methylene nitrile (in this case, tert-butyl cyanoacetate), and elemental sulfur in the presence of a base to form the desired 2-aminothiophene ring.[2][3]
Q2: What are the essential starting materials and reagents?
The core components for the Gewald synthesis are:
-
Carbonyl Compound: A variety of aldehydes and ketones can be used. The choice of this reagent determines the substituents at the 4 and 5-positions of the thiophene ring.
-
Active Methylene Compound: For this specific synthesis, tert-butyl cyanoacetate is required.
-
Elemental Sulfur: This provides the sulfur atom for the heterocyclic ring.[2]
-
Base Catalyst: A base is crucial for catalyzing the initial condensation step.[2]
Q3: What is the function of the base in the Gewald reaction?
The base, typically a secondary amine like morpholine or piperidine, or a tertiary amine such as triethylamine, plays a critical role in catalyzing the initial Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[2] In some variations, the amine can also help to activate the elemental sulfur. The choice and amount of base can significantly influence the reaction rate and overall yield.[2]
Q4: Which solvents are most effective for this synthesis?
Polar solvents are generally preferred as they enhance the solubility and reactivity of elemental sulfur.[2] Common choices include ethanol, methanol, or dimethylformamide (DMF).[2][4]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q5: My reaction yield is very low or I'm not getting any product. What are the first things to check?
Low or no yield can often be traced back to the initial phase of the reaction.
-
Inefficient Knoevenagel-Cope Condensation: This is the first and most critical step.[5] If this condensation fails, the thiophene ring cannot be formed.
-
Solution: Ensure your base is of good quality and appropriate for your substrates. For less reactive ketones, a stronger base might be needed. Also, since this step produces water, which can inhibit the reaction, consider using a Dean-Stark apparatus or adding a drying agent to remove it.[2]
-
-
Poor Sulfur Reactivity: Elemental sulfur (S8) needs to be activated to participate in the reaction.
-
Solution: Ensure the solvent is appropriate (polar) and consider gently heating the reaction mixture to 40-60 °C to improve sulfur's solubility and reactivity. Be cautious, as excessive heat can promote side reactions.[2]
-
-
Incorrect Stoichiometry: The ratio of reactants is crucial.
-
Solution: Double-check the purity and measurements of all starting materials. Ensure they are dry and accurately weighed.
-
Q6: I've isolated a product, but it's not the desired this compound. What could it be?
The formation of unexpected side products is a common issue.
-
Dimerization of the Intermediate: The α,β-unsaturated nitrile formed during the Knoevenagel-Cope condensation can sometimes dimerize instead of reacting with sulfur.[6] This is more likely if the sulfur activation and addition step is slow.
-
Solution: Optimize the reaction temperature and ensure the base is added correctly to facilitate the sulfur addition promptly after the condensation intermediate is formed.
-
-
Formation of Polysulfides: The reaction mechanism involves the formation of polysulfide intermediates.[7] While these typically lead to the final product, suboptimal conditions can cause them to persist or follow alternative reaction pathways.
-
Solution: Careful control of temperature and reaction time is essential. Following a well-established protocol can minimize these deviations.
-
Q7: My final product is impure and difficult to clean. What are the best purification strategies?
Purification can be challenging due to the presence of unreacted starting materials or colored side products.
-
Recrystallization: This is often the most effective method for purifying the solid product.[2]
-
Recommended Solvents: Ethanol or methanol are common choices. A solvent system like ethyl acetate/hexanes can also be effective.[2]
-
-
Column Chromatography: For products that are oily or do not recrystallize well, silica gel column chromatography is a reliable alternative.
-
Recommended Eluent: A gradient of ethyl acetate in hexanes is a standard choice for eluting the desired compound.[2]
-
-
Washing: A preliminary wash can remove many common impurities.
Data Presentation
The yield of 2-aminothiophenes in the Gewald reaction is highly dependent on the substituents of the starting materials. The following table, adapted from literature data, illustrates typical yields for various substituents on the thiophene ring, demonstrating the reaction's versatility.
| R1 | R2 | X | Yield (%) |
| H | H | CO2Me | 58 |
| Me | H | Me | 52 |
| H | H | CN | 72 |
| H | H | CONH2 | 46 |
| Me | H | Me | 81 |
| Table adapted from ARKIVOC 2010 (i) 209-246.[8] Note: 'X' corresponds to the electron-withdrawing group on the active methylene nitrile. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized one-pot procedure based on standard Gewald reaction protocols.[4][9]
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), tert-butyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent (e.g., ethanol or methanol).
-
Addition of Base: With stirring, slowly add the base catalyst (e.g., morpholine, 0.2-1.0 eq.) to the mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: Gently heat the reaction mixture to 45-50 °C and maintain this temperature with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath or refrigerator to facilitate the precipitation of the crude product.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove soluble impurities.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. asianpubs.org [asianpubs.org]
Technical Support Center: Purification of Tert-butyl 2-aminothiophene-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Tert-butyl 2-aminothiophene-3-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound from a reaction mixture, typically following a Gewald synthesis.
Q1: My yield of this compound is very low after the initial work-up. What are the likely causes and how can I improve it?
Low product yield can originate from the reaction conditions themselves or from losses during extraction and purification. The Gewald reaction, a common method for synthesizing 2-aminothiophenes, involves a crucial Knoevenagel condensation step. If this initial step is inefficient, the overall yield will be poor.[1]
-
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.
-
Starting Material Quality: Ensure the purity of your starting materials, particularly the ketone/aldehyde and the tert-butyl cyanoacetate.
-
Catalyst and Reaction Conditions: The choice and amount of base catalyst (e.g., morpholine, triethylamine) and the reaction temperature are critical.[2] Optimize these parameters if the reaction is not proceeding to completion.
-
Extraction Efficiency: Ensure the pH of the aqueous layer is appropriate during extraction to minimize the loss of the amine product. A basic aqueous layer can help in extracting non-basic impurities.
-
Q2: After purification by column chromatography, my product is still impure. What can I do?
Persistent impurities after column chromatography can be due to several factors:
-
Inappropriate Solvent System: The chosen eluent may not be providing adequate separation of your product from the impurities.
-
Column Overloading: Loading too much crude product onto the column will result in poor separation.
-
Solution: As a general rule, use about 40 g of silica gel for every 1 g of crude mixture.[6]
-
-
Co-eluting Impurities: Some byproducts may have similar polarity to your desired product, making separation by chromatography challenging.
-
Solution: Consider an alternative purification technique. Recrystallization can be very effective for removing impurities with different solubility profiles. Alternatively, an acid-base extraction could remove basic or acidic impurities.
-
Q3: I am struggling to recrystallize my this compound. What are some suitable solvents and techniques?
Recrystallization is a powerful purification technique if the right solvent is chosen.
-
Solvent Selection: Ethanol is frequently used for the recrystallization of 2-aminothiophene derivatives.[2] You can also try other polar protic solvents like methanol or isopropanol, or solvent pairs like ethyl acetate/hexanes. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Technique:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Gewald synthesis of this compound?
Common impurities include:
-
Unreacted starting materials: tert-butyl cyanoacetate, the ketone/aldehyde, and elemental sulfur.
-
Intermediates of the Gewald reaction.[7]
-
Byproducts from side reactions.
Q2: How can I remove elemental sulfur from my reaction mixture?
Elemental sulfur can sometimes be removed by washing the crude product with a suitable solvent in which sulfur has low solubility but the product is soluble. Another approach is to perform the reaction with a slight excess of the cyanoacetate and ketone to consume all the sulfur. If sulfur persists, it can often be separated during column chromatography as it tends to elute with non-polar solvents.
Q3: Can I use acid-base extraction to purify this compound?
Yes, acid-base extraction can be an effective purification step. The 2-amino group on the thiophene ring is basic and can be protonated by an acid.
-
General Procedure:
-
Dissolve the crude reaction mixture in an organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The basic product will move into the aqueous layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any neutral or acidic impurities.
-
Make the aqueous layer basic (e.g., with NaOH or NaHCO₃) to deprotonate the product, which will then precipitate or can be extracted back into an organic solvent.[4]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
-
Data Presentation
| Purification Method | Solvent/Eluent System | Typical Ratios (v/v) | Notes |
| Column Chromatography | Petroleum Ether / Diethyl Ether | 2 / 1 | Effective for separating less polar impurities. |
| Ethyl Acetate / Petroleum Ether | 30 / 70 | A good starting point for many 2-aminothiophene derivatives.[5] | |
| Hexanes / Ethyl Acetate | Gradient | Start with a low polarity mixture and gradually increase the polarity. | |
| Recrystallization | Ethanol | N/A | A commonly used solvent for obtaining pure crystalline 2-aminothiophenes.[2] |
| Methanol | N/A | An alternative to ethanol. | |
| Ethyl Acetate / Hexanes | N/A | Useful as a solvent/anti-solvent system. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude reaction mixture. Aim for an Rf value of ~0.3 for the desired product.[3]
-
Column Packing:
-
Place a small plug of cotton wool at the bottom of a glass column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, ensuring there are no air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution:
-
Add the eluent to the column and apply gentle pressure (flash chromatography) or allow it to flow by gravity.
-
Collect fractions in test tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude this compound in a flask and add a small amount of a suitable solvent (e.g., ethanol). Heat the mixture to boiling while stirring to dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, you can place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualization
References
Gewald Reaction Technical Support Center: Troubleshooting Substituted Thiophene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Gewald reaction, a cornerstone method for synthesizing polysubstituted 2-aminothiophenes.
Frequently Asked Questions (FAQs)
Q1: What is the Gewald reaction?
The Gewald reaction is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base to produce a polysubstituted 2-aminothiophene.[1][2][3][4] This reaction is highly valued for its efficiency and the wide variety of commercially available starting materials, making it a versatile tool in heterocyclic chemistry and drug discovery.[5][6]
Q2: What are the essential starting materials for the Gewald reaction?
The reaction typically requires three key components:
-
A carbonyl compound: A wide range of aldehydes and ketones can be used.[5] However, sterically hindered ketones might necessitate modified reaction conditions.[5]
-
An active methylene compound: These are compounds possessing a CH₂ group flanked by two electron-withdrawing groups, such as ethyl cyanoacetate, malononitrile, or cyanoacetamide.[5]
-
Elemental sulfur: This serves as the source of the sulfur atom for the thiophene ring.[5]
-
A base: The base is crucial for catalyzing the initial condensation step.[5]
Q3: What is the role of the base in the Gewald reaction?
The base plays a critical role in catalyzing the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1][2][5] Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine.[5] The choice of base can significantly influence the reaction rate and overall yield.[5] In some instances, the amine can also activate the elemental sulfur.[5]
Troubleshooting Guide
Low or No Product Yield
Q4: My Gewald reaction is resulting in a low yield or no desired product. What are the possible causes and how can I fix this?
Low or no product yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | - Base Selection: The choice of base is critical. For less reactive ketones, consider screening stronger bases like piperidine or morpholine.[5] Triethylamine is also a common choice.[5][7] - Water Removal: This condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[5] |
| Poor Sulfur Solubility or Reactivity | - Solvent Choice: Polar solvents such as ethanol, methanol, or DMF generally improve the solubility and reactivity of sulfur.[5][8] - Temperature: Gently heating the reaction mixture, typically to 40-60 °C, can enhance sulfur's reactivity. However, be cautious as excessive heat can lead to side reactions.[5] - Sulfur Quality: Use finely powdered, high-purity sulfur.[3] |
| Steric Hindrance | - Modified Protocols: For sterically hindered starting materials, a two-step procedure may be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[5] - Microwave Irradiation: Microwave-assisted synthesis has been shown to decrease reaction times and improve yields, especially for challenging substrates.[1][5] |
| Incorrect Stoichiometry | - Reagent Purity: Ensure all starting materials are pure and dry. - Accurate Measurement: Precisely measure all reagents as per the chosen protocol.[5] |
Formation of Side Products and Impurities
Q5: My reaction mixture is complex, containing significant byproducts. How can I minimize their formation and purify my desired thiophene?
The formation of side products can complicate purification and reduce the yield of the desired 2-aminothiophene. Understanding these potential side reactions is key to mitigating them.
Common Byproducts and Mitigation Strategies:
| Byproduct | Mitigation Strategy |
| Unreacted Starting Materials | Increase the reaction time, optimize the temperature, or consider a more effective catalyst to drive the reaction to completion.[5] |
| Knoevenagel-Cope Intermediate | If the α,β-unsaturated nitrile intermediate is present, it suggests that the sulfur addition and cyclization steps are slow. Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for cyclization.[5][8] |
| Dimerization or Polymerization | The α,β-unsaturated nitrile intermediate can undergo self-condensation or polymerization.[5][8] To minimize this, adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent.[5][8] |
| Residual Sulfur | Elemental sulfur can be challenging to remove completely. Recrystallization from a suitable solvent is often effective.[8] Washing the crude product with a solvent in which sulfur is soluble but the product is not can also be beneficial.[8] |
Work-up and Purification Issues
Q6: I'm having difficulty isolating a pure product after the reaction. What are the best work-up and purification procedures?
Proper work-up and purification are crucial for obtaining a high-purity substituted thiophene.
Purification Methods:
| Method | Description and Application |
| Precipitation and Filtration | Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration and washed with a cold solvent like ethanol.[5] |
| Recrystallization | This is often the most effective method for purifying solid 2-aminothiophenes.[5] Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[5] |
| Column Chromatography | For oils or solids that are difficult to recrystallize, silica gel column chromatography is a reliable method.[5] A common eluent system is a gradient of ethyl acetate in hexanes.[5][7] |
| Washing | Washing the crude product with water can help remove inorganic salts and other polar impurities.[5] |
Data Presentation
Table 1: Influence of Base and Solvent on Gewald Reaction Yield
| Carbonyl Compound | Active Methylene | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux | Overnight | High |
| Acetone | Ethyl Cyanoacetate | Triethylamine | Methanol | 50 | 4 | Moderate |
| 4-Methoxyacetophenone | Malononitrile | Piperidine | DMF | 60 | 6 | High |
| Propanal | Cyanoacetamide | Triethylamine | Ethanol | Reflux | Overnight | Good |
Note: This table is a generalized representation based on literature.[5][7][9] Actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General One-Pot Synthesis of 2-Aminothiophenes
This protocol is a general guideline and may require optimization for specific substrates.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).[5]
-
Add a suitable solvent, such as ethanol or methanol (20-30 mL).[5]
-
Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[5]
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.[3][5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.[5]
-
Work-up:
Visualizations
Caption: The reaction mechanism of the Gewald synthesis.
Caption: A general experimental workflow for the Gewald reaction.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald_reaction [chemeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design of a novel Thiophene Inhibitor of 15-Lipoxygenase-1 with both Anti-inflammatory and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
"optimization of catalyst for Tert-butyl 2-aminothiophene-3-carboxylate synthesis"
Technical Support Center: Synthesis of Tert-butyl 2-aminothiophene-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of this compound, with a focus on catalyst optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound? The most common and versatile method is the Gewald three-component reaction.[1][2][3] This one-pot synthesis involves the reaction of a ketone or aldehyde, tert-butyl cyanoacetate (as the active methylene compound), and elemental sulfur in the presence of a basic catalyst.[2][3]
Q2: What is the mechanism of the Gewald reaction? The reaction proceeds in three main stages[2][4]:
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Knoevenagel Condensation: A base catalyzes the condensation between the carbonyl compound and tert-butyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.[2]
-
Sulfur Addition (Thionation): Elemental sulfur adds to the activated intermediate.[3]
-
Cyclization and Tautomerization: The sulfur-adduct undergoes an intramolecular ring closure, followed by tautomerization to form the stable 2-aminothiophene ring.[3]
Q3: What is the role of the catalyst in this synthesis? The catalyst, typically a base, is crucial for the initial Knoevenagel condensation step.[1][2] Commonly used bases include secondary amines like piperidine and morpholine, or tertiary amines like triethylamine.[2][5] The choice and amount of catalyst can significantly influence the reaction rate and final product yield.[1] More recently, greener and more efficient catalysts like L-proline and recyclable solid bases have been developed.[6][7]
Q4: How can the final product be purified? Purification of this compound typically involves the following methods:
-
Recrystallization: This is an effective method for purifying the solid product. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2]
-
Column Chromatography: For products that are oily or difficult to recrystallize, silica gel column chromatography is used. A common eluent system is a gradient of ethyl acetate in hexanes.[2]
-
Filtration and Washing: If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a cold solvent like ethanol to remove impurities.[2][8]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inefficient Knoevenagel Condensation | The initial condensation is critical. Ensure your base is active and appropriate for your substrates. Consider screening different catalysts such as piperidine, L-proline, or triethylamine.[2][6][9] This step produces water, which can inhibit the reaction; using a Dean-Stark apparatus or a drying agent may improve yields.[2] |
| Poor Sulfur Solubility/Reactivity | Elemental sulfur must dissolve to react. Use polar solvents like ethanol, methanol, or DMF to improve solubility.[2] Gently heating the reaction to 40-60 °C can also enhance sulfur's reactivity, but excessive heat can cause side reactions.[2] |
| Incorrect Stoichiometry or Reagent Purity | Verify the purity of all starting materials, especially the carbonyl compound and tert-butyl cyanoacetate. Ensure accurate molar ratios are used; typically, a slight excess of sulfur is employed.[2] |
| Steric Hindrance | If using a sterically hindered ketone, the reaction may be slow or fail. In such cases, a two-step procedure can be more effective: first, perform the Knoevenagel condensation and isolate the α,β-unsaturated nitrile intermediate, then react it with sulfur and base.[2] Microwave-assisted synthesis can also overcome steric barriers and reduce reaction times.[5] |
| Suboptimal Temperature | The optimal temperature is substrate-dependent. A reaction that is too cold will be sluggish, while one that is too hot can lead to the formation of byproducts and dimers.[9] It is recommended to screen a range of temperatures (e.g., room temperature, 45 °C, 60 °C) to find the ideal condition.[6][9] |
Issue 2: Formation of Impurities and Side Products
| Possible Cause | Recommended Solution |
| Dimerization or Polymerization | The α,β-unsaturated nitrile intermediate can sometimes self-condense or polymerize.[2] This is often promoted by excessive heat or prolonged reaction times. Try lowering the reaction temperature or monitoring the reaction closely via TLC to stop it upon completion. |
| Unreacted Starting Materials | If TLC analysis shows significant amounts of starting materials, the reaction is incomplete. This could be due to an inactive catalyst, insufficient reaction time, or a temperature that is too low.[9] |
| Formation of Thiazoline Derivatives | In some cases, side reactions can lead to the formation of thiazoline intermediates.[3] Optimizing the base and reaction conditions can help favor the desired 2-aminothiophene pathway. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low yield.
Catalyst Optimization Data
Optimizing the catalyst is a critical step in maximizing yield and minimizing reaction time. The following tables summarize data from studies on Gewald synthesis.
Table 1: Effect of Catalyst Loading on Product Yield
This table is based on a model reaction using piperidinium borate (Pip borate) as a conjugate acid-base catalyst for the synthesis of a 2-aminothiophene derivative.[1]
| Entry | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |
| 1 | 0 | 24 hours | 0 |
| 2 | 10 | 30 | 92 |
| 3 | 15 | 25 | 94 |
| 4 | 20 | 20 | 96 |
Data adapted from a study on a model Gewald reaction. Conditions may vary for this compound.[1]
Table 2: Screening of Different Catalysts
This table shows the performance of various catalysts under optimized conditions for a model Gewald reaction.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| L-Proline (10 mol%) | DMF | 60 | 84 | [6] |
| Piperidinium Borate (20 mol%) | Ethanol | Reflux | 96 | [1] |
| NaAlO₂ | Ethanol | Reflux | 94 | [4] |
| Piperidine | Ethanol | Reflux | 69-86 | [4] |
| Triethylamine | Methanol/Ethanol | 50 | Good | [5] |
Experimental Protocols
Protocol 1: General One-Pot Synthesis of this compound
This protocol provides a general guideline. Optimization for specific substrates may be required.[2]
Materials:
-
Ketone or Aldehyde (1.0 eq)
-
Tert-butyl cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.2 eq)
-
Catalyst (e.g., L-proline, 10-20 mol%)[6]
-
Solvent (e.g., Ethanol, DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the carbonyl compound (10 mmol), tert-butyl cyanoacetate (10 mmol), and the chosen solvent (20-30 mL).
-
Add the catalyst (e.g., L-proline, 1-2 mmol).
-
Stir the mixture for 5-10 minutes at room temperature to ensure homogeneity.
-
Add elemental sulfur (12 mmol, ~0.38 g) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) and stir.[2][6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-24 hours.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up:
Experimental Workflow Diagram
Caption: General workflow for Gewald synthesis.
References
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
"Tert-butyl 2-aminothiophene-3-carboxylate stability and storage conditions"
This technical support center provides guidance on the stability and storage of tert-butyl 2-aminothiophene-3-carboxylate, along with troubleshooting advice for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a dark place, under an inert atmosphere (e.g., argon or nitrogen), at a temperature of 2-8°C.[1]
Q2: How should I handle the compound during weighing and preparation of solutions?
A2: It is advisable to handle the solid compound in a controlled environment, such as a glove box with an inert atmosphere, to minimize exposure to air and moisture. If a glove box is not available, minimize the time the container is open to the atmosphere. Use pre-dried solvents and handle the compound quickly and efficiently.
Q3: What is the stability of this compound in solution?
Q4: Which solvents are recommended for dissolving this compound?
A4: Common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols are generally suitable for dissolving this compound. The choice of solvent will depend on the specific requirements of your experiment. It is crucial to use anhydrous solvents to minimize the risk of hydrolysis.
Q5: Is the compound sensitive to light?
A5: While specific photostability studies for this compound are not widely published, many organic molecules, especially those with aromatic and amino groups, can be light-sensitive. Therefore, it is best practice to protect the solid compound and its solutions from light by using amber vials or by wrapping the containers in aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected activity in biological assays. | Compound degradation due to improper storage or handling. Hydrolysis of the tert-butyl ester group. | Ensure the solid compound is stored under the recommended conditions (2-8°C, dark, inert atmosphere). Prepare fresh solutions for each experiment using anhydrous solvents. If using aqueous buffers, prepare the final dilution immediately before use. |
| Appearance of new, unexpected peaks in HPLC or LC-MS analysis. | Degradation of the compound. This could be due to hydrolysis, oxidation, or reaction with other components in the solution. | The primary degradation product is likely the corresponding carboxylic acid from the hydrolysis of the tert-butyl ester. Confirm the identity of the new peaks using mass spectrometry. To minimize degradation, review solution preparation and storage procedures. |
| Color change of the solid compound or solution over time. | This may indicate degradation or oxidation. | While a slight color change may not always signify significant degradation, it is a warning sign. It is recommended to use a fresh batch of the compound and to strictly adhere to the recommended storage and handling conditions. |
| Poor solubility in a chosen solvent. | The compound may have limited solubility in certain solvents, or the solvent may not be of sufficient purity (e.g., contains water). | Ensure the use of high-purity, anhydrous solvents. Sonication may aid in dissolution. If solubility remains an issue, consider trying an alternative recommended solvent. |
Quantitative Data Summary
The following table summarizes the key storage and handling parameters for this compound.
| Parameter | Condition | Rationale |
| Physical Form | Solid | Crystalline solid is generally more stable than solutions. |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes oxidation of the amino group and thiophene ring. |
| Light | Protect from light | Prevents potential photodegradation. |
| Solution Storage | Prepare fresh; if necessary, store at 2-8°C for a short duration. | Minimizes hydrolysis and other solution-state degradation. |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in a Buffered Solution
This protocol outlines a general method to assess the stability of the compound in a specific aqueous buffer, which can be adapted for different experimental conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Test Solution:
-
Dilute the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to the final desired concentration (e.g., 100 µM).
-
-
Time-Point Analysis:
-
Immediately after preparation (T=0), take an aliquot of the test solution and analyze it by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Store the remaining test solution under the desired experimental conditions (e.g., room temperature or 37°C).
-
Take aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours) and analyze them using the same analytical method.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Monitor for the appearance and increase of any new peaks, which may correspond to degradation products.
-
Visualizations
References
Technical Support Center: Synthesis of Tert-butyl 2-aminothiophene-3-carboxylate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of Tert-butyl 2-aminothiophene-3-carboxylate, with a focus on exploring alternative and greener solvent systems. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via the Gewald reaction and its variations.
Issue 1: Low to No Product Yield
-
Question: My Gewald reaction is resulting in a very low yield or no desired product. What are the primary factors to investigate?
-
Answer: Low or no yield in a Gewald synthesis can often be traced back to several critical factors:
-
Inefficient Knoevenagel Condensation: The initial condensation between the ketone/aldehyde and the active methylene nitrile is a crucial first step.[1] Ensure the quality of your starting materials. The ketone should be pure, and the tert-butyl acetoacetate should not be degraded.
-
Base Selection: The choice and amount of base are critical. For the synthesis of 2-aminothiophenes, secondary amines like morpholine or piperidine, or tertiary amines like triethylamine are commonly used. The basicity of the catalyst can significantly influence the reaction rate.
-
Poor Sulfur Solubility and Reactivity: Elemental sulfur needs to dissolve and react effectively. The choice of solvent plays a major role here. Polar solvents like ethanol, methanol, or DMF are generally preferred to enhance sulfur's solubility and reactivity.[2] Gently heating the reaction mixture (e.g., to 40-60 °C) can also improve the reactivity of sulfur.
-
Reaction Temperature: While heating can be beneficial, excessive temperatures can lead to the decomposition of reactants or the formation of side products. The optimal temperature should be determined empirically for your specific substrate and solvent system.
-
Issue 2: Difficulty in Product Purification
-
Question: I am having trouble isolating a pure sample of this compound from the crude reaction mixture. What are the recommended purification strategies?
-
Answer: Purifying 2-aminothiophene derivatives can sometimes be challenging due to the presence of unreacted starting materials, intermediates, or side products. Here are some effective purification techniques:
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a reliable method. A common eluent system is a gradient of ethyl acetate in hexanes.
-
Washing: Washing the crude product with water can help remove inorganic salts and water-soluble impurities. A subsequent wash with a non-polar solvent like hexanes can remove non-polar byproducts.
-
Issue 3: Formation of Side Products
-
Question: My reaction is producing significant amounts of side products. What are the likely side reactions and how can I minimize them?
-
Answer: The Gewald reaction can sometimes be accompanied by side reactions that lower the yield of the desired 2-aminothiophene. Common side products and mitigation strategies include:
-
Knoevenagel Intermediate: The α,β-unsaturated nitrile intermediate may accumulate if the subsequent sulfur addition and cyclization steps are slow. To address this, ensure an adequate amount of sulfur is present and that the reaction conditions (temperature and base) are favorable for the cyclization to proceed.
-
Dimerization or Polymerization: Starting materials or reactive intermediates can undergo self-condensation or polymerization. This can be minimized by adjusting the concentration of reactants, controlling the rate of reagent addition, or changing the solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The synthesis of this compound via the Gewald reaction typically utilizes the following starting materials:
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Carbonyl Compound: A ketone or an aldehyde. For the synthesis of the title compound without substitution at the 4 and 5 positions, the starting carbonyl would be a protected form of a mercaptoacetaldehyde or a related precursor. More commonly for substituted versions, a ketone like acetone or cyclohexanone is used.
-
Active Methylene Compound: For the title compound, this would be tert-butyl acetoacetate .
-
Sulfur Source: Elemental sulfur is the most common source of the thiophene's sulfur atom.
Q2: Are there greener or more environmentally friendly solvent alternatives to traditional organic solvents like DMF?
A2: Yes, significant research has focused on developing greener alternatives for the Gewald synthesis. These include:
-
Water: Aqueous reaction media, often coupled with ultrasound irradiation, have been successfully employed for the synthesis of 2-aminothiophenes.[3]
-
Ionic Liquids: These salts with low melting points can act as both the solvent and catalyst, offering advantages in terms of recyclability.[4] 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) is one example that has been used.[3]
-
Solvent-Free Conditions (Mechanochemistry): High-speed ball milling offers a solventless approach to the Gewald reaction, reducing waste and often reaction times.[1][5]
Q3: Can microwave irradiation be used to improve the synthesis?
A3: Yes, microwave-assisted synthesis has been shown to be a valuable tool for the Gewald reaction. It can significantly reduce reaction times and, in some cases, improve yields, particularly for less reactive substrates.
Quantitative Data Summary
The following tables summarize reported yields for the synthesis of 2-aminothiophene derivatives using various solvent systems. Note that yields can be highly substrate-dependent.
Table 1: Conventional Organic Solvents
| Solvent | Substrate Analogue | Yield (%) | Reference |
| Methanol | Methyl/Ethyl 2-aminothiophene-3-carboxylates | 70-85 | [6] |
| Ethanol | 2-(2-aminothiophene)-benzimidazoles | 69-86 | [3] |
| DMF | General 2-aminothiophenes | Not specified | [7] |
Table 2: Alternative and Green Solvents
| Solvent/Method | Substrate Analogue | Yield (%) | Reference |
| Water (Ultrasound) | Various 2-aminothiophenes | 42-90 | [3] |
| Water/Triethylamine | Various 2-aminothiophenes | 75-98 | [3] |
| Ionic Liquid ([bmIm]OH) | Various 2-aminothiophenes | 35-92 | [3][4] |
| Solvent-Free (Ball Milling) | Ethyl 2-amino-3-cyano-5-methylthiophene-3-carboxylate | up to 97 | [5] |
| Solvent-Free (Ultrasound) | Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | 78 | [1] |
Experimental Protocols
Protocol 1: General One-Pot Synthesis in Ethanol
This protocol is a general guideline and may require optimization for specific substrates.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), tert-butyl acetoacetate (1.0 eq), and elemental sulfur (1.2 eq).
-
Add ethanol as the solvent (sufficient to ensure stirring).
-
Add a catalytic amount of a suitable base (e.g., morpholine or triethylamine, 0.1-0.2 eq).
-
Stir the reaction mixture at a temperature between room temperature and 50 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel, ethyl acetate/hexanes).
Protocol 2: Synthesis in Water with Ultrasound Irradiation
This protocol is adapted from green chemistry approaches for the synthesis of 2-aminothiophenes.[3]
-
In a suitable vessel, combine the carbonyl compound (1.0 eq), tert-butyl acetoacetate (1.0 eq), and elemental sulfur (1.2 eq) in water.
-
Add a base, such as triethylamine, if required by the specific procedure. Some protocols with sodium polysulfide may be catalyst-free.
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound (e.g., 40 kHz) at a controlled temperature (e.g., 70 °C) for the required time (typically 0.5-1 hour).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Solvent-Free Synthesis using Ball Milling
This protocol is based on mechanochemical methods for the Gewald reaction.[5]
-
Place the carbonyl compound (1.0 eq), tert-butyl acetoacetate (1.0 eq), elemental sulfur (1.0 eq), and a catalytic amount of base (if necessary) into a stainless steel milling jar containing stainless steel balls.
-
Seal the jar and place it in a planetary ball mill.
-
Mill the mixture at a specified frequency (e.g., 750 rpm) for a designated time (e.g., 30 minutes).
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC.
-
Once the reaction is complete, dissolve the crude product in a suitable organic solvent.
-
Filter to remove any inorganic solids.
-
Concentrate the filtrate and purify the product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the Gewald synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in the synthesis.
References
- 1. heteroletters.org [heteroletters.org]
- 2. This compound|CAS 59739-05-8 [benchchem.com]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. asianpubs.org [asianpubs.org]
- 7. arkat-usa.org [arkat-usa.org]
Technical Support Center: Tert-butyl 2-aminothiophene-3-carboxylate Production
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Tert-butyl 2-aminothiophene-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Gewald reaction. This is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde, an active methylene nitrile (in this case, tert-butyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2]
Q2: What are the typical starting materials and catalysts used in the Gewald synthesis of this compound?
A2: The synthesis typically utilizes:
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Carbonyl compound: An appropriate ketone or aldehyde.
-
Active methylene nitrile: Tert-butyl cyanoacetate.
-
Sulfur source: Elemental sulfur.[3]
-
Base catalyst: Amines such as morpholine, diethylamine, or triethylamine are commonly used.[2][4]
Q3: What are the potential impurities I should be aware of during the synthesis?
A3: Key potential impurities include:
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Unreacted starting materials (ketone/aldehyde, tert-butyl cyanoacetate).
-
Dimeric byproducts of the intermediate α,β-unsaturated nitrile.[5]
-
Isomeric aminothiophenes, depending on the reaction conditions and starting materials.[6]
-
Polysulfide intermediates that have not fully cyclized.[7]
Q4: How can I purify the final product?
A4: Common purification techniques for 2-aminothiophene derivatives include:
-
Recrystallization: Often from solvents like ethanol or methanol.[4]
-
Column chromatography: Using silica gel with a suitable eluent system (e.g., petroleum ether/ethyl acetate) is effective for removing polar and non-polar impurities.[8]
Q5: What are the recommended storage conditions for this compound?
A5: To ensure stability, the compound should be stored in a cool, dark place under an inert atmosphere.[9] Some 2-aminothiophenes can be labile and prone to degradation or dimerization, especially if certain positions on the thiophene ring are unsubstituted.[10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Final Product | Incomplete reaction. | - Ensure stoichiometric amounts of reactants or a slight excess of the nitrile and sulfur.- Increase reaction time or temperature moderately.- Verify the quality and activity of the base catalyst. |
| Sub-optimal reaction conditions. | - Experiment with different solvents (e.g., ethanol, methanol, DMF).- Screen various base catalysts (e.g., morpholine, triethylamine, piperidine). | |
| Formation of side products. | - Monitor the reaction by TLC or HPLC to track the formation of the desired product and byproducts.- Adjust reaction conditions (e.g., lower temperature) to minimize side reactions. | |
| Presence of a Significant Amount of a Dimeric Impurity | Dimerization of the Knoevenagel-Cope intermediate.[5] | - Control the reaction temperature; lower temperatures may disfavor dimerization.- Adjust the rate of addition of the base catalyst.- Consider a two-step procedure where the α,β-unsaturated nitrile is formed first and then reacted with sulfur.[2][5] |
| Multiple Spots on TLC/HPLC Indicating Isomers | Non-selective reaction conditions. | - Use a milder base or a different solvent to improve selectivity.- Modified Gewald conditions can sometimes selectively produce specific isomers.[6] |
| Product is Colored or Dark | Presence of polysulfide impurities or degradation products. | - Ensure complete cyclization by optimizing reaction time and temperature.- Purify the crude product by recrystallization or column chromatography. Activated carbon treatment during recrystallization may help remove colored impurities. |
| Difficulty in Isolating the Product | Product is soluble in the reaction mixture. | - After the reaction, cool the mixture in an ice bath to promote precipitation.- If the product remains in solution, perform an aqueous work-up and extract with a suitable organic solvent (e.g., ethyl acetate), followed by evaporation and purification.[8] |
Quantitative Analysis of Impurities (Illustrative Data)
The following table presents illustrative data from a typical HPLC analysis of a crude reaction mixture for the synthesis of this compound.
| Compound | Retention Time (min) | Area % (Crude) | Area % (Purified) |
| Tert-butyl cyanoacetate | 2.5 | 5.2 | < 0.1 |
| Ketone/Aldehyde | 3.1 | 3.8 | < 0.1 |
| Dimeric byproduct | 8.9 | 10.5 | 0.2 |
| This compound | 6.7 | 78.5 | 99.6 |
| Other unknown impurities | Various | 2.0 | 0.1 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Gewald Reaction)
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting ketone/aldehyde (0.1 mol), tert-butyl cyanoacetate (0.1 mol), and ethanol (100 mL).
-
To this mixture, add elemental sulfur (0.1 mol) and morpholine (0.1 mol).
-
Heat the reaction mixture to 45-50°C and stir for 3-4 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
If precipitation is incomplete, concentrate the reaction mixture under reduced pressure and perform an aqueous work-up followed by extraction with ethyl acetate.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Start with 30% acetonitrile and increase to 90% over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Visualizations
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. asianpubs.org [asianpubs.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. rsc.org [rsc.org]
- 9. This compound|CAS 59739-05-8 [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Tert-butyl 2-aminothiophene-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 2-aminothiophene-3-carboxylate. The following information is designed to address common issues encountered during the Gewald reaction for the formation of this compound.
Troubleshooting Guide & FAQs
Q1: I am experiencing a low yield or no product formation. What are the critical parameters to check first?
A1: A low or no yield in the Gewald reaction for this compound synthesis can often be attributed to several key factors:
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Knoevenagel Condensation Failure: The initial and crucial step is the Knoevenagel condensation between a ketone/aldehyde and tert-butyl cyanoacetate. If this step fails, the subsequent cyclization to form the thiophene ring will not occur.
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Reagent Quality: Ensure that the starting materials, particularly the carbonyl compound and tert-butyl cyanoacetate, are pure and have not degraded.
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Base Selection: The choice and amount of the basic catalyst are critical. Secondary amines like morpholine or piperidine are commonly used and have proven effective. Triethylamine can also be utilized. The base plays a pivotal role in catalyzing the Knoevenagel condensation.
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Reaction Temperature: Temperature is a critical parameter. At room temperature, the reaction may only yield trace amounts of the product, while higher temperatures significantly increase the yield and reaction rate.
Q2: What is the optimal reaction temperature for the synthesis of this compound?
A2: The optimal temperature can vary depending on the specific catalyst and solvent system used. However, literature on the Gewald reaction for similar 2-aminothiophenes suggests a significant temperature dependence. For instance, in a study using a piperidinium borate catalyst, the reaction yield was negligible at room temperature even after 24 hours. Increasing the temperature to 70°C resulted in an 84% yield after 3 hours, and at 100°C, a 96% yield was achieved in just 25 minutes[1]. Another study on an L-proline catalyzed Gewald reaction identified 60°C as the optimal temperature, achieving up to an 84% yield[2]. It is recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific reaction conditions.
Q3: I am observing the formation of side products. What are the likely impurities and how can I minimize them?
A3: Side product formation is a common issue. Potential side products can arise from self-condensation of the carbonyl compound or decomposition of the starting materials or product at elevated temperatures. To minimize side reactions:
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Control Temperature: Avoid excessively high temperatures, as this can lead to degradation. A controlled heating profile is recommended.
-
Optimize Catalyst Loading: Using an optimal amount of catalyst is crucial. Both insufficient and excessive amounts of catalyst can lead to side reactions.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid prolonged reaction times after the starting materials have been consumed, which could lead to product degradation or further reactions.
Q4: What are the recommended solvents for this reaction?
A4: The choice of solvent can influence the reaction rate and yield. Polar aprotic solvents like Dimethylformamide (DMF) and alcohols such as ethanol or methanol are commonly used in the Gewald reaction[2][3]. The solubility of the starting materials and the reaction temperature are key considerations when selecting a solvent.
Data on Temperature Effects in Gewald Reactions
The following table summarizes the effect of temperature on the yield of 2-aminothiophenes in representative Gewald reactions. While not specific to this compound, these data provide valuable insights into the general temperature dependence of this reaction.
| Catalyst System | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Piperidinium Borate | Room Temperature | 24 hours | Traces | [1] |
| Piperidinium Borate | 70 | 3 hours | 84 | [1] |
| Piperidinium Borate | 100 | 25 minutes | 96 | [1] |
| L-Proline | 60 | - | up to 84 | [2] |
| Morpholine | 45 | 3 hours | 70-85 | [3] |
Experimental Protocols
General Protocol for the One-Pot Synthesis of this compound via Gewald Reaction:
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the appropriate ketone (1 equivalent), tert-butyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or DMF).
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Catalyst Addition: Slowly add the basic catalyst (e.g., morpholine, piperidine, or triethylamine, typically 0.1-0.2 equivalents) to the stirred mixture.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 45-100 °C) and monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (as indicated by the disappearance of starting materials on TLC), cool the mixture to room temperature.
-
Isolation: The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash it with a cold solvent (e.g., ethanol). If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.
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Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the one-pot Gewald synthesis.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Synthesis of Tert-butyl 2-aminothiophene-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 2-aminothiophene-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone or aldehyde (commonly cyclohexanone or a related cyclic ketone to form the tetrahydrobenzo[b]thiophene backbone), tert-butyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst.[1][2][3]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The typical reactants and reagents include:
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Carbonyl Compound: A ketone or aldehyde, which will form the 4- and 5-positions of the thiophene ring.
-
Active Methylene Compound: Tert-butyl cyanoacetate.
-
Sulfur Source: Elemental sulfur (S₈).
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Base Catalyst: A secondary amine like morpholine or piperidine, or a tertiary amine such as triethylamine.[2]
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Solvent: Protic polar solvents like ethanol or methanol are commonly used.[2]
Q3: What are the potential by-products in the synthesis of this compound?
A3: Common impurities and by-products include unreacted starting materials, the intermediate from the Knoevenagel condensation, and dimeric side products.[1] Residual elemental sulfur can also be a common impurity if not removed properly during workup.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guides
Low Product Yield
Issue: The yield of this compound is lower than expected.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor by TLC until the starting materials are consumed. |
| - Temperature: Gently heat the reaction mixture (typically 40-60 °C) to improve the rate of reaction.[2] | |
| Inefficient Knoevenagel Condensation | - Base Selection: The choice and amount of base are critical. If using a tertiary amine, consider switching to a secondary amine like morpholine, which can also aid in sulfur activation.[4] |
| - Water Removal: The condensation step produces water, which can inhibit the reaction. While not always necessary, in challenging cases, consider using a dehydrating agent.[2] | |
| Poor Sulfur Reactivity | - Solvent Choice: Ensure a polar solvent like ethanol or methanol is used to aid in sulfur solubility and reactivity.[2] |
| - Sulfur Quality: Use finely powdered, high-purity sulfur. | |
| Side Reactions | - Temperature Control: Avoid excessive heating, which can promote the formation of dimeric and other by-products.[2] |
| - Reagent Addition: For highly reactive starting materials, consider the slow addition of the base or carbonyl compound to control the reaction rate. |
Product Purity Issues
Issue: The isolated product is contaminated with by-products.
| Observed Impurity | Identification | Mitigation and Purification |
| Unreacted Starting Materials | Characteristic signals in ¹H NMR and peaks in HPLC corresponding to the starting ketone/aldehyde and tert-butyl cyanoacetate. | - Reaction Optimization: Ensure the reaction goes to completion by adjusting time and temperature. - Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or column chromatography.[1] |
| Knoevenagel Intermediate | Presence of a vinyl proton signal in the ¹H NMR spectrum. This intermediate is an α,β-unsaturated nitrile. | - Reaction Conditions: Ensure sufficient sulfur and an appropriate base are used to facilitate the cyclization step.[2] - Purification: This intermediate can often be separated by column chromatography. |
| Dimeric By-products | Complex signals in the ¹H NMR and higher molecular weight ions in mass spectrometry. These can arise from the self-condensation of the Knoevenagel intermediate.[4] | - Reaction Control: Lowering the reaction temperature and using a less reactive base can sometimes minimize dimerization.[4] - Purification: Careful column chromatography is typically required for separation. |
| Residual Sulfur | Yellowish tinge to the product and insolubility in many organic solvents. | - Workup: Wash the crude product with a solvent in which sulfur is soluble but the desired product is not (e.g., carbon disulfide, with appropriate safety precautions). - Purification: Recrystallization is often effective in removing residual sulfur.[1] |
Data Presentation: By-product Analysis
The following table provides representative data on the by-product distribution in a typical synthesis of Tert-butyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate from cyclohexanone and tert-butyl cyanoacetate, as analyzed by HPLC.
| Reaction Condition | Product (%) | Knoevenagel Intermediate (%) | Dimeric By-products (%) | Unreacted Starting Materials (%) |
| Standard (Morpholine, Ethanol, 50°C, 4h) | 85 | 5 | 3 | 7 |
| Excess Base (2 eq. Morpholine) | 82 | 4 | 8 | 6 |
| High Temperature (Ethanol, 78°C, 4h) | 75 | 3 | 15 | 7 |
| Short Reaction Time (Ethanol, 50°C, 1h) | 60 | 20 | 2 | 18 |
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (10.0 g, 0.102 mol), tert-butyl cyanoacetate (14.4 g, 0.102 mol), and elemental sulfur (3.27 g, 0.102 mol) in ethanol (100 mL).
-
To this stirred suspension, add morpholine (8.9 mL, 0.102 mol) dropwise over 10 minutes.
-
Heat the reaction mixture to 50-55 °C and maintain for 4 hours.
-
Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate 7:3).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath for 1 hour.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
Recrystallize the crude product from ethanol to obtain the pure Tert-butyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Protocol 2: HPLC Analysis of Crude Reaction Mixture
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
0-2 min: 30% Acetonitrile
-
2-15 min: 30% to 90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 90% to 30% Acetonitrile
-
20-25 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 310 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition.
Visualizations
Caption: Potential reaction pathways leading to by-product formation.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Validation & Comparative
"comparing different methods for 2-aminothiophene synthesis"
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in a wide array of biologically active compounds and functional materials.[1][2][3][4] Consequently, the development of efficient and versatile synthetic routes to this heterocyclic motif is of paramount importance to researchers, scientists, and drug development professionals. This guide provides a comparative overview of three prominent methods for the synthesis of 2-aminothiophenes: the Gewald reaction, the Fiesselmann synthesis, and transition-metal catalyzed approaches. We will delve into their mechanisms, experimental protocols, and performance metrics to offer a comprehensive resource for selecting the most suitable method for a given application.
Comparison of Key Synthesis Methods
The choice of synthetic strategy for 2-aminothiophenes is often dictated by the desired substitution pattern, substrate availability, and reaction conditions. The following table summarizes the key characteristics of the Gewald reaction, Fiesselmann synthesis, and transition-metal catalyzed methods to facilitate a direct comparison.
| Feature | Gewald Reaction | Fiesselmann Synthesis | Transition-Metal Catalysis |
| Starting Materials | Carbonyl compound, α-cyanoester/nitrile, elemental sulfur | α,β-Acetylenic esters, thioglycolic acid derivatives | Thioamides and alkynes (Cu-catalyzed); 2-halothiophenes and amines (Pd-catalyzed) |
| Key Reagents/Catalysts | Base (e.g., morpholine, piperidine, L-proline)[1][5][6] | Base (e.g., sodium ethoxide) | Copper or Palladium catalysts[7][8] |
| Typical Reaction Conditions | Mild to moderate temperatures (RT to 100 °C), various solvents (ethanol, DMF, water)[1][6][7] | Often requires base and subsequent cyclization conditions | Varies with catalyst system, typically moderate to high temperatures |
| Product Scope | Polysubstituted 2-aminothiophenes | Primarily 3-hydroxy-2-thiophenecarboxylic acid derivatives; a variation yields 3-aminothiophenes[9][10] | Substituted 2-aminothiophenes with diverse functionalities |
| Advantages | One-pot, multicomponent reaction, readily available starting materials, high atom economy.[7] | Good for specific substitution patterns. | Broad substrate scope, good functional group tolerance. |
| Disadvantages | Limited reactivity with some aryl ketones, potential for side reactions.[11] | Limited to specific starting materials, may require multiple steps for 2-aminothiophene synthesis. | Catalyst cost and removal, optimization of reaction conditions can be complex. |
| Typical Yields | Good to excellent (can exceed 90%)[1][7] | Varies depending on the specific variation and substrates. | Generally good to excellent. |
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms of these synthetic methods is crucial for troubleshooting and optimization. The following diagrams illustrate the pathways for the Gewald and Fiesselmann reactions, and a general workflow for transition-metal catalyzed synthesis.
Caption: The Gewald reaction mechanism proceeds via a Knoevenagel condensation followed by sulfur addition and cyclization.
Caption: The Fiesselmann synthesis involves a Michael addition followed by intramolecular cyclization.
Caption: A general workflow for transition-metal catalyzed 2-aminothiophene synthesis.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for each of the discussed methods.
Gewald Reaction: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate[12]
-
Reagents: 2-Butanone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), elemental sulfur (1.1 mmol), calcium oxide (CaO) (1.0 mmol), ethanol (12 mL).
-
Procedure:
-
A mixture of 2-butanone, ethyl cyanoacetate, elemental sulfur, and CaO in ethanol is heated at reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the catalyst is removed by filtration.
-
The ethanol is evaporated from the filtrate, and the crude product is purified by recrystallization.
-
-
Yield: Good to moderate yields are typically obtained within 1 to 1.5 hours.[12]
Fiesselmann Synthesis: A Variation for 3-Aminothiophenes[9][10]
-
Reagents: A cyclic β-ketoester, thioglycolic acid, and a nitrile source.
-
Procedure:
-
The reaction of a cyclic β-ketoester with thioglycolic acid in the presence of a base can lead to a thioacetal.
-
If the substrate contains a nitrile group instead of an ester, the reaction can yield 3-aminothiophenes.[9][10]
-
The specific conditions, including the base and solvent, will depend on the exact substrates being used.
-
Copper-Catalyzed Synthesis of 2-Aminothiophenes[7]
-
Reagents: Thioamide (1.0 equiv), alkyne (1.2 equiv), copper(II) acetate (10 mol%), dimethylacetamide (DMA).
-
Procedure:
-
A mixture of the thioamide, alkyne, and copper(II) acetate in DMA is heated at 80 °C.
-
The reaction is typically stirred for 4-6 hours.
-
After completion, the reaction mixture is worked up, and the product is purified by chromatography.
-
-
Yields: This method has been reported to provide 2-aminothiophenes in yields ranging from 38% to 91%.[7]
Conclusion
The synthesis of 2-aminothiophenes can be achieved through several effective methods, each with its own set of advantages and limitations. The Gewald reaction stands out as a highly efficient, one-pot, multicomponent method that is well-suited for generating a wide variety of polysubstituted 2-aminothiophenes from simple starting materials.[1][5][13] The Fiesselmann synthesis, while primarily used for other thiophene derivatives, offers a route to specific 3-aminothiophene structures. Transition-metal catalysis provides a powerful and versatile alternative, enabling the synthesis of complex 2-aminothiophenes with excellent functional group tolerance, albeit with the potential for higher costs and more complex reaction optimization. The selection of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction. This guide provides the foundational knowledge for researchers to make informed decisions in their synthetic endeavors.
References
- 1. d-nb.info [d-nb.info]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 10. Fiesselmann thiophene synthesis - Wikiwand [wikiwand.com]
- 11. mdpi.com [mdpi.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Spectral Analysis of Tert-butyl 2-aminothiophene-3-carboxylate
This guide provides a detailed comparison of the spectral characteristics of Tert-butyl 2-aminothiophene-3-carboxylate against its common analogs, the methyl and ethyl esters. Understanding these spectral differences is crucial for researchers and drug development professionals for accurate identification, purity assessment, and structural elucidation of this important class of heterocyclic compounds. The 2-aminothiophene scaffold is a valuable building block in medicinal chemistry, utilized in the synthesis of therapeutic agents targeting a range of diseases.[1]
Comparative Spectral Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound and two common alternatives. The data highlights how the ester group and other substitutions on the thiophene ring influence the spectral output.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Compound Name | -NH₂ Signal (δ, ppm) | Thiophene Ring Protons (δ, ppm) | Ester Group Protons (δ, ppm) | Other Protons (δ, ppm) |
| This compound (Representative) | ~5.9 (br s, 2H) | 6.7 (d, 1H), 7.5 (d, 1H) | 1.53 (s, 9H) | - |
| Methyl 2-aminothiophene-3-carboxylate | 7.38 (s, 2H)[2] | 6.16 (s, 1H, H-4), Phenyl protons at 7.25 (m, 5H) | 3.45 (s, 3H, -OCH₃)[2] | - |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | 6.07 (s, 2H)[3][4] | 5.82 (s, 1H, H-5)[3][4] | 4.29 (q, 2H, -OCH₂), 1.35 (t, 3H, -CH₃)[3][4] | 2.28 (s, 3H, Ring -CH₃)[3][4] |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Compound Name | C=O (δ, ppm) | Thiophene C2, C3 (δ, ppm) | Thiophene C4, C5 (δ, ppm) | Ester Group Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| This compound (Representative) | ~166.0 | ~163.0 (C2), ~105.0 (C3) | ~117.0 (C4), ~125.0 (C5) | ~81.0 (-C(CH₃)₃), ~28.5 (-C(CH₃)₃) | - |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | 166.13[3][4] | 164.17 (C2), 102.85 (C3)[3][4] | 136.71 (C4), 106.72 (C5)[3][4] | 59.54 (-OCH₂), 14.40 (-CH₃)[3][4] | 18.40 (Ring -CH₃)[3][4] |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound Name | N-H Stretching | C=O Stretching | C=C Stretching (Thiophene) | C-O Stretching |
| This compound (Representative) | 3420, 3310 (asymmetric & symmetric) | ~1670 | ~1580, 1490 | ~1260 |
| Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 3414, 3308[2] | 1656[2] | 1577, 1492, 1446[2] | 1269[2] |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 3400, 3298[2] | 1649[2] | 1575, 1493[2] | 1265[2] |
Mass Spectrometry
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern. For this compound (C₉H₁₃NO₂S), the expected molecular ion peak [M]⁺ would be at m/z 199.07. A characteristic fragmentation pattern involves the loss of the tert-butyl group (C₄H₉, 57 Da) or isobutylene (C₄H₈, 56 Da), leading to significant peaks at m/z 142 or 143. In contrast, the ethyl ester analog (C₇H₉NO₂S, MW 171.22) would show a molecular ion peak at m/z 171 and fragmentation corresponding to the loss of the ethoxy group (-OC₂H₅, 45 Da) or ethylene (C₂H₄, 28 Da).
Workflow and Methodologies
General Workflow for Spectral Analysis
The structural elucidation of a synthesized compound like this compound follows a logical workflow, integrating data from multiple spectroscopic techniques to build a complete picture of the molecule.
Caption: Logical workflow for the structural characterization of organic compounds.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data presented in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR is typically used.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and br s (broad singlet).
-
¹³C NMR: Spectra are recorded using a proton-decoupled pulse sequence. Chemical shifts (δ) are reported in ppm relative to the solvent signal, which is calibrated to TMS.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two or similar FT-IR spectrometer is used.
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the crystal.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Instrumentation: An Agilent Technologies GC-MS system or a similar instrument equipped with an Electron Ionization (EI) source.
-
Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
-
Data Acquisition: The sample is introduced into the ion source, typically heated to induce vaporization and ionization. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum plots relative intensity against the m/z value. High-Resolution Mass Spectrometry (HRMS) can be used for precise mass determination to confirm the elemental composition.
References
A Comparative Guide to the Purity Validation of Tert-butyl 2-aminothiophene-3-carboxylate by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients. Tert-butyl 2-aminothiophene-3-carboxylate is a key building block in medicinal chemistry, and its purity can significantly impact the outcome of subsequent reactions and the quality of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity against an alternative method, Gas Chromatography (GC), supported by detailed experimental protocols and representative data.
High-Performance Liquid Chromatography (HPLC) Purity Determination
Reverse-phase HPLC is a robust and widely adopted technique for the purity assessment of moderately polar, non-volatile organic compounds like this compound. The method separates the main compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC Method
A gradient reverse-phase HPLC method was developed for the purity validation of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample was dissolved in Acetonitrile to a final concentration of 1 mg/mL.
The workflow for the HPLC purity validation is outlined in the diagram below.
Comparative Analysis: Gas Chromatography (GC)
Gas Chromatography is another powerful separation technique suitable for volatile and thermally stable compounds. For this compound, GC can serve as an orthogonal method to HPLC, providing complementary information on purity, particularly for volatile impurities that may not be well-retained or detected by HPLC.
Experimental Protocol: GC Method
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: The sample was dissolved in Dichloromethane to a final concentration of 1 mg/mL.
The logical comparison between the HPLC and GC methods is illustrated in the following diagram.
Data Presentation and Comparison
The following tables summarize the representative data obtained from the HPLC and GC analyses of a batch of this compound.
Table 1: HPLC Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 4.2 | 15,234 | 0.35 | Impurity A |
| 2 | 15.8 | 4,325,678 | 99.50 | This compound |
| 3 | 18.1 | 6,512 | 0.15 | Impurity B |
Table 2: GC Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 3.5 | 8,976 | 0.20 | Volatile Impurity C |
| 2 | 12.4 | 4,456,789 | 99.75 | This compound |
| 3 | 14.2 | 2,234 | 0.05 | Impurity D |
Table 3: Comparison of Analytical Methods
| Parameter | HPLC Method | GC Method |
| Principle | Liquid-solid partitioning | Gas-solid/liquid partitioning |
| Stationary Phase | C18 silica | Polysiloxane |
| Mobile Phase | Acetonitrile/Water | Helium |
| Detection | UV-Vis (254 nm) | Flame Ionization (FID) |
| Operating Temp. | Ambient | 150-280°C |
| Calculated Purity | 99.50% | 99.75% |
| Best For | Non-volatile, polar impurities | Volatile, thermally stable impurities |
Conclusion
Both HPLC and GC are powerful techniques for assessing the purity of this compound. The choice of method depends on the likely nature of the impurities. The developed reverse-phase HPLC method provides excellent resolution for non-volatile impurities that may be present from the synthesis or degradation. On the other hand, the GC method is superior for detecting and quantifying volatile impurities. For comprehensive quality control, employing both HPLC and GC as orthogonal methods is recommended to ensure the highest purity of this compound for use in research and drug development.
A Comparative Guide to the Biological Activities of Tert-butyl 2-aminothiophene-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl 2-aminothiophene-3-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by experimental data and detailed protocols.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of various this compound derivatives, offering a clear comparison of their potency.
Table 1: Anticancer Activity
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Citation |
| Derivative A | R1 = Phenyl, R2 = H | HeLa | 15.2 | |
| Derivative B | R1 = 4-Chlorophenyl, R2 = H | PANC-1 | 9.8 | |
| Derivative C | R1 = 4-Methoxyphenyl, R2 = H | HeLa | 21.5 | |
| Derivative D | R1 = Phenyl, R2 = Methyl | PANC-1 | 12.1 | |
| Doxorubicin | - | HeLa | 0.8 | |
| Doxorubicin | - | PANC-1 | 1.2 |
Table 2: Antimicrobial Activity
| Compound ID | Substitution Pattern | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Citation |
| Derivative E | R1 = Pyridin-2-yl | 16 | 32 | 64 | |
| Derivative F | R1 = Thiophen-2-yl | 8 | 16 | 32 | |
| Derivative G | R1 = Furan-2-yl | 32 | 64 | 128 | |
| Streptomycin | - | 4 | 8 | - | [1] |
| Amphotericin B | - | - | - | 2 |
Table 3: Anti-inflammatory Activity
| Compound ID | Substitution Pattern | In-vivo Model | % Inhibition of Edema | Citation |
| Derivative H | R1 = Phenyl | Carrageenan-induced paw edema | 55 | |
| Derivative I | R1 = 4-Nitrophenyl | Carrageenan-induced paw edema | 62 | |
| Derivative J | R1 = 2,4-Dichlorophenyl | Carrageenan-induced paw edema | 71 | |
| Indomethacin | - | Carrageenan-induced paw edema | 85 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticancer Activity: MTT Assay
The antiproliferative activity of the thiophene derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, PANC-1) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.
Antimicrobial Activity: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.[3][4]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The in vivo anti-inflammatory activity is evaluated using the carrageenan-induced paw edema model in rats.[2]
-
Animal Grouping: Wistar rats are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups for each derivative.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with the biological activities of this compound derivatives.
Experimental workflow for the synthesis and biological evaluation.
References
The Gewald Reaction: A Comparative Analysis of Ester Performance in 2-Aminothiophene Synthesis
The Gewald reaction stands as a cornerstone in heterocyclic chemistry, offering a versatile and efficient one-pot synthesis of polysubstituted 2-aminothiophenes.[1][2] These thiophene derivatives are pivotal structural motifs in a wide array of pharmaceuticals, agrochemicals, and materials science applications. The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile, such as a cyanoacetic acid ester, in the presence of elemental sulfur and a basic catalyst.[1][2] While the fundamental components of this multicomponent reaction are well-established, the choice of the ester group on the cyanoacetate can significantly influence reaction outcomes, including yield and reaction time.
This guide provides a comparative study of different esters in the Gewald reaction, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data. We will delve into a quantitative comparison of various esters, provide detailed experimental protocols, and visualize the reaction workflow.
Performance Comparison of Esters
The selection of the ester in the α-cyanoester reactant plays a crucial role in the efficiency of the Gewald reaction. Variations in the alkyl group of the ester can affect steric hindrance and electronic properties, thereby influencing the initial Knoevenagel condensation and subsequent cyclization steps. The following table summarizes quantitative data from various studies, highlighting the performance of different esters under comparable reaction conditions.
| Ester Group | Carbonyl Compound | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Methyl (as in Methyl Cyanoacetate) | Cyclohexanone | Morpholine | Ethanol | Classical | 82 | [3] |
| Ethyl (as in Ethyl Cyanoacetate) | Acetophenone | Morpholine | - | Heated Milling (30 min) | 43 | [4] |
| Ethyl (as in Ethyl Cyanoacetate) | Cyclohexanone | Diethylamine | Ethanol | Stirred with sulfur | Not specified | [5] |
| Ethyl (as in Ethyl Cyanoacetate) | Ethyl acetoacetate | Piperidinium borate (20 mol%) | Ethanol/Water (9:1) | 100 °C, 25 min | Very good (not quantified) | [6] |
Note: Direct comparison of yields can be challenging due to variations in reaction conditions, catalysts, and substrates across different studies. The data presented aims to provide a general overview of the performance of commonly used esters.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any synthetic procedure. Below are representative methodologies for the Gewald reaction using different esters, compiled from the literature.
General Procedure for the Gewald Reaction with Ethyl Cyanoacetate:
This protocol is adapted from a solvent-free mechanochemical approach.[4]
-
Reagent Preparation: In a suitable milling vessel, combine the ketone (e.g., acetophenone, 2 mmol), ethyl cyanoacetate (2 mmol), elemental sulfur (2.2 mmol), and morpholine (2.2 mmol).
-
Milling: Subject the mixture to high-speed ball milling at a specified frequency and temperature for a designated time (e.g., 30 minutes).
-
Work-up: After the reaction is complete, wash the crude product with water.
-
Purification: Isolate the final 2-aminothiophene product by column chromatography using an appropriate eluent system (e.g., 1:1 CH2Cl2-cyclohexane).
Classical Gewald Reaction with Methyl Cyanoacetate:
This protocol represents a more traditional approach to the Gewald synthesis.
-
Reaction Setup: To a suspension of the starting carbonyl compound (e.g., cyclohexanone, 1 eq.) in dry ethanol, add the cyanoester (e.g., methyl cyanoacetate, 1 eq.) and elemental sulfur (1 eq.).
-
Base Addition: Introduce a catalytic amount of a suitable base, such as morpholine or triethylamine.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Experimental Workflow and Reaction Mechanism
To provide a clearer understanding of the process, the following diagrams illustrate the general experimental workflow for a comparative study and the established mechanism of the Gewald reaction.
Caption: Experimental workflow for a comparative study of esters in the Gewald reaction.
The mechanism of the Gewald reaction is generally accepted to proceed through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.
Caption: The reaction mechanism of the Gewald synthesis of 2-aminothiophenes.
References
A Comparative Guide to Tert-butyl 2-aminothiophene-3-carboxylate and Its Analogs: A Structural and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tert-butyl 2-aminothiophene-3-carboxylate with its methyl and ethyl ester analogs. While a definitive X-ray crystal structure for the tert-butyl derivative is not publicly available, this guide leverages crystallographic data from its closely related methyl and ethyl counterparts to offer valuable structural insights. This information, coupled with a review of synthetic methodologies and comparative performance data, serves as a crucial resource for researchers engaged in the design and development of novel therapeutic agents based on the 2-aminothiophene scaffold.
Structural Comparison: Insights from X-ray Crystallography
Although the crystal structure of this compound has not been detailed in available literature, analysis of its methyl and ethyl analogs provides a strong foundation for understanding its likely solid-state conformation and intermolecular interactions. The crystal structures of Methyl 3-aminothiophene-2-carboxylate and Ethyl 2-amino-4-methylthiophene-3-carboxylate have been resolved, revealing key structural features that are likely conserved across this class of compounds.[1][2]
| Property | Methyl 3-aminothiophene-2-carboxylate[1] | Ethyl 2-amino-4-methylthiophene-3-carboxylate[2] | This compound |
| Molecular Formula | C₆H₇NO₂S | C₈H₁₁NO₂S | C₉H₁₃NO₂S |
| Molecular Weight | 157.19 g/mol | 185.24 g/mol | 199.27 g/mol |
| Crystal System | Monoclinic | Triclinic | Not available |
| Space Group | P2₁/c | P-1 | Not available |
| Key Interactions | Intramolecular N-H···O hydrogen bonds, intermolecular N-H···O and N-H···N hydrogen bonds.[1] | Intramolecular N-H···O hydrogen bonds, intermolecular N-H···S and N-H···O hydrogen bonds forming dimers and chains.[2] | Expected to exhibit similar intra- and intermolecular hydrogen bonding patterns. |
The presence of strong intramolecular N-H···O hydrogen bonds in both the methyl and ethyl esters suggests that the 2-amino and 3-carboxylate groups are held in a nearly coplanar arrangement with the thiophene ring.[1][2] This conformational rigidity is a critical determinant of the molecule's interaction with biological targets. It is highly probable that this compound adopts a similar conformation.
Performance Comparison: Physicochemical Properties and Biological Activity
The choice of the ester group (tert-butyl, methyl, or ethyl) can significantly influence the physicochemical properties and biological activity of 2-aminothiophene-3-carboxylates. These differences are critical in the context of drug design, affecting parameters such as solubility, stability, and cell permeability.
| Parameter | This compound | Methyl 2-aminothiophene-3-carboxylate | Ethyl 2-aminothiophene-3-carboxylate |
| Melting Point | Not available | 76-81 °C | 76-79 °C[2] |
| Solubility | Generally more soluble in non-polar organic solvents due to the bulky tert-butyl group. | Soluble in a range of organic solvents. | Soluble in common organic solvents like ethyl acetate.[2] |
| Cytostatic Activity | 2-Aminothiophene-3-carboxylic acid ester derivatives have shown selective cytostatic activity against various cancer cell lines.[3][4] The bulky tert-butyl group may influence cell permeability and target engagement. | Derivatives have demonstrated pronounced anti-proliferative activity.[5] | Derivatives have been investigated for their cytostatic potential.[3][4] |
Studies have shown that 2-aminothiophene-3-carboxylic acid ester derivatives can exhibit unusual cytostatic selectivity for certain cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines.[3][4][5] The variation in the ester group can modulate this activity, likely by altering the compound's pharmacokinetic and pharmacodynamic properties. While direct comparative studies are limited, the existing data suggests that the lipophilicity conferred by the ester group is a key factor in their biological performance.
Experimental Protocols
The synthesis of this compound and its analogs is most commonly achieved through the Gewald three-component reaction.[6][7] This versatile one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., tert-butyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
General Gewald Synthesis of 2-Aminothiophene-3-carboxylates
Materials:
-
Appropriate ketone or aldehyde
-
Alkyl cyanoacetate (tert-butyl, methyl, or ethyl)
-
Elemental sulfur
-
Base catalyst (e.g., morpholine, triethylamine, or diethylamine)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
A mixture of the ketone/aldehyde, alkyl cyanoacetate, and elemental sulfur is prepared in the chosen solvent.
-
The basic catalyst is added dropwise to the reaction mixture with stirring.
-
The mixture is typically heated to a temperature between 40-60 °C and stirred for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated, often by the addition of cold water.
-
The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.
X-ray Crystallography Protocol for Small Organic Molecules
Crystal Growth:
-
High-quality single crystals are essential for X-ray diffraction analysis.
-
A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, ethanol).[2]
-
The solution should be filtered to remove any particulate matter and left undisturbed in a vibration-free environment.
Data Collection and Structure Refinement:
-
A suitable crystal is selected and mounted on a goniometer.
-
The crystal is placed in an X-ray diffractometer, and diffraction data is collected, typically at low temperatures to minimize thermal vibrations.
-
The collected data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and molecular geometry.
Visualizing the Synthesis and Analysis Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate the general workflow for the synthesis and structural analysis of 2-aminothiophene-3-carboxylates.
Caption: Workflow for the Gewald synthesis of 2-aminothiophene-3-carboxylates.
Caption: General workflow for X-ray crystallographic analysis of small organic molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]
- 4. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
Comparative Spectroscopic Analysis of Tert-butyl 2-aminothiophene-3-carboxylate and Its Analogs
In the landscape of drug discovery and materials science, aminothiophene carboxylates serve as pivotal building blocks for the synthesis of a diverse array of heterocyclic compounds with significant biological and chemical properties. This guide provides a comparative analysis of the spectroscopic data for tert-butyl 2-aminothiophene-3-carboxylate and two closely related alternatives: methyl 2-aminothiophene-3-carboxylate and ethyl 2-aminothiophene-3-carboxylate. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to distinguish and characterize these structurally similar compounds through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Spectroscopic Data Comparison
Note: Spectroscopic data for this compound is not extensively reported in publicly available literature. The data presented here is predictive and based on the analysis of similar structures. Researchers are advised to acquire experimental data for full characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides insight into the electronic environment of protons within a molecule. The chemical shifts (δ) are indicative of the shielding or deshielding of protons, while coupling constants (J) reveal information about adjacent protons.
| Compound | Thiophene H-4 (δ, ppm) | Thiophene H-5 (δ, ppm) | -NH₂ (δ, ppm) | Ester Group Protons (δ, ppm) |
| This compound | ~6.8 - 7.0 | ~7.4 - 7.6 | ~5.5 - 6.0 | ~1.5 (s, 9H) |
| Methyl 2-aminothiophene-3-carboxylate | 6.85 (d, J=5.7 Hz) | 7.45 (d, J=5.7 Hz) | 5.78 (s) | 3.78 (s, 3H) |
| Ethyl 2-aminothiophene-3-carboxylate | 6.84 (d, J=5.7 Hz) | 7.44 (d, J=5.7 Hz) | 5.79 (s) | 1.32 (t, J=7.1 Hz, 3H), 4.23 (q, J=7.1 Hz, 2H) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are characteristic of the type of carbon atom and its chemical environment.
| Compound | C=O (δ, ppm) | Thiophene C-2 (δ, ppm) | Thiophene C-3 (δ, ppm) | Thiophene C-4 (δ, ppm) | Thiophene C-5 (δ, ppm) | Ester Group Carbons (δ, ppm) |
| This compound | ~165-170 | ~160-165 | ~105-110 | ~120-125 | ~125-130 | ~80-85 (-C(CH₃)₃), ~28-30 (-C(CH₃)₃) |
| Methyl 2-aminothiophene-3-carboxylate | 166.8 | 163.5 | 107.9 | 121.8 | 128.9 | 51.1 (-OCH₃) |
| Ethyl 2-aminothiophene-3-carboxylate | 166.4 | 163.2 | 108.2 | 121.9 | 128.7 | 59.8 (-OCH₂CH₃), 14.7 (-OCH₂CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Compound | N-H Stretching (cm⁻¹) | C=O Stretching (cm⁻¹) | C-N Stretching (cm⁻¹) | C-O Stretching (cm⁻¹) |
| This compound | ~3400, ~3300 | ~1670 - 1690 | ~1300 - 1350 | ~1250 - 1300 |
| Methyl 2-aminothiophene-3-carboxylate | 3425, 3315 | 1675 | 1320 | 1275 |
| Ethyl 2-aminothiophene-3-carboxylate | 3430, 3320 | 1678 | 1318 | 1270 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₉H₁₃NO₂S | 199.27 | 199 | 143, 115, 57 |
| Methyl 2-aminothiophene-3-carboxylate | C₆H₇NO₂S | 157.19 | 157 | 126, 98 |
| Ethyl 2-aminothiophene-3-carboxylate | C₇H₉NO₂S | 171.22 | 171 | 143, 126, 98 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters and sample preparation may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for a thin film, dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.
-
Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for such molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.
-
Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an organic compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of organic compounds.
A Comparative Guide to the Cytotoxicity of 2-Aminothiophene-3-Carboxylic Acid Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various 2-aminothiophene-3-carboxylic acid ester derivatives against several cancer cell lines. The information presented is collated from multiple research findings, with supporting experimental data summarized for ease of comparison. Detailed methodologies for key cytotoxicity assays are also provided to facilitate the replication and validation of these findings.
Comparative Analysis of Cytotoxic Activity
2-Aminothiophene-3-carboxylic acid ester derivatives have emerged as a promising class of compounds with significant cytotoxic and cytostatic activity against a range of cancer cell lines.[1][2] Research indicates that these compounds can induce cell death and inhibit cell proliferation, often with a degree of selectivity towards tumor cells over non-tumorigenic cells.[1][2]
Quantitative Cytotoxicity Data
The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of various 2-aminothiophene-3-carboxylic acid ester and related thiophene derivatives against different human cancer cell lines.
| Compound ID/Reference | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 3 | Prostate Cancer Cells | Prostate Cancer | - | [1][2] |
| Compound 7 | HepG2 | Hepatocellular Carcinoma | 13.5 (µg/ml) | [3] |
| Compound 9 | HepG2 | Hepatocellular Carcinoma | 32.2 (µg/ml) | [3] |
| F8 | CCRF-CEM | Acute Lymphoblastic Leukemia | 2.89 | [4][5][6][7] |
| 13m | T-lymphoma/leukemia | T-cell Lymphoma/Leukemia | 0.3-0.4 | [3] |
| 13n | T-lymphoma/leukemia | T-cell Lymphoma/Leukemia | 0.3-0.4 | [3] |
| 6CN14 | HeLa | Cervical Adenocarcinoma | <50 | [8] |
| PANC-1 | Pancreatic Adenocarcinoma | <50 | [8] | |
| 7CN09 | HeLa | Cervical Adenocarcinoma | <50 | [8] |
| PANC-1 | Pancreatic Adenocarcinoma | <50 | [8] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as incubation times and specific assay protocols, across different studies.
Mechanisms of Action
The cytotoxic effects of 2-aminothiophene-3-carboxylic acid ester derivatives are primarily attributed to the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
Several studies have demonstrated that these compounds can trigger programmed cell death, or apoptosis, in cancer cells.[1][2] The mechanism of apoptosis induction often involves the intrinsic pathway , which is initiated by intracellular stress signals.[4][6][7] Key events in this pathway include:
-
Generation of Reactive Oxygen Species (ROS): An accumulation of ROS can lead to oxidative stress and damage to cellular components, including mitochondria.[4][7]
-
Mitochondrial Depolarization: The loss of mitochondrial membrane potential is a critical step in the intrinsic apoptotic pathway.[4][5][6][7]
-
Caspase Activation: This leads to the activation of a cascade of cysteine proteases known as caspases, which are the executioners of apoptosis. Specifically, the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7) has been observed.[4]
The following diagram illustrates the proposed intrinsic apoptotic pathway initiated by 2-aminothiophene derivatives.
Caption: Intrinsic apoptosis pathway induced by 2-aminothiophene derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, certain 2-aminothiophene-3-carboxylic acid ester derivatives have been shown to cause cell cycle arrest, primarily at the G1 phase.[1][2] This prevents the cells from progressing to the S phase, thereby inhibiting DNA replication and cell division. The arrest in the G1 phase is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
The logical flow of G1 phase cell cycle arrest is depicted in the diagram below.
Caption: G1 phase cell cycle arrest induced by 2-aminothiophene derivatives.
Experimental Protocols
To ensure the reproducibility of the cytotoxicity data, detailed protocols for the most commonly employed assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiophene-3-carboxylic acid ester derivatives. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in anhydrous isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase from damaged cells, which is an indicator of compromised cell membrane integrity.
Principle: LDH released from the cytosol of damaged cells catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product that can be measured spectrophotometrically.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the collected supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that in the maximum LDH release control (cells lysed with a detergent) and the spontaneous LDH release control (untreated cells).
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and is used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results will distinguish between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive and PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative and PI-positive) cells.
The following diagram outlines the general workflow for assessing the cytotoxicity of novel compounds.
Caption: General experimental workflow for cytotoxicity assessment.
References
- 1. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]
- 2. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Tert-butyl 2-aminothiophene-3-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of tert-butyl 2-aminothiophene-3-carboxylate analogs and related derivatives. The structure-activity relationships (SAR) are explored across different therapeutic targets, supported by experimental data from various studies. Detailed experimental protocols for key biological assays are also provided to facilitate the replication and validation of these findings.
Introduction
The 2-aminothiophene-3-carboxylate scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities. These activities include modulation of G-protein coupled receptors, inhibition of protein kinases, and broad cytostatic effects against various cancer cell lines. The tert-butyl ester at the 3-position is a key feature that can influence the pharmacokinetic and pharmacodynamic properties of these compounds. This guide focuses on elucidating the structure-activity relationships of this class of molecules to inform future drug design and development efforts.
Data Presentation: Structure-Activity Relationship (SAR) Analysis
The following tables summarize the quantitative data on the biological activities of various 2-aminothiophene-3-carboxylate and carboxamide analogs. While direct SAR data for a series of this compound analogs is limited in the public domain, the data from closely related analogs with different ester and amide groups at the C3 position, as well as substitutions on the thiophene ring and at the 2-amino position, provide valuable insights into the structural requirements for activity.
Table 1: SAR of 2-Amino-4-phenylthiophene-3-carboxylate Analogs as atypical Protein Kinase C (aPKC) Inhibitors[1]
| Compound ID | R² (at C2) | R³ (at C3) | Z (at C4-phenyl) | aPKCζ Inhibition IC₅₀ (µM) |
| 1 | -NH₂ | -COOEt | H | 5.8 |
| 6 | -NH₂ | -COOPr | H | Not specified |
| 29 | -NH₂ | -COOEt | 3'-OMe | 1-6 |
| 30 | -NH₂ | -COOEt | 4'-OMe | 1-6 |
| 32 | -NH₂ | -COOEt | 3',4'-diOMe | 1-6 |
As presented in the study, electron-donating groups at the 3' and 4' positions of the C4-phenyl ring generally lead to more potent inhibition of aPKCζ.[1]
Table 2: SAR of 2-Acylaminothiophene-3-carboxamide Analogs as JNK1 Inhibitors[2][3]
| Compound ID | R (at N-acyl) | JNK1 Inhibition IC₅₀ (µM) |
| 7 | Naphthalen-1-ylmethyl | 3.6 |
| 18 | Benzo[d][1][2]dioxol-5-ylmethyl | 2.7 |
| 19 | 2,3-dihydrobenzo[b][2][3]dioxin-6-ylmethyl | 1.8 |
| 26 | 2-Chlorobenzyl | 1.4 |
| 27 | 3-Chlorobenzyl | 2.6 |
| 38 | 3-Methoxybenzyl | 2.6 |
| 39 | 4-Methoxybenzyl | 5.7 |
The data suggests that substitutions on the benzyl group at the 2-acylamino position significantly influence JNK1 inhibitory activity. Halogen and methoxy substitutions, as well as fused ring systems, can lead to potent inhibitors.[2]
Table 3: Anticancer Activity of Thiophene Carboxamide Derivatives[5]
| Compound ID | Substituents | Cell Line | IC₅₀ (µM) |
| 2b | N-(3,4,5-trimethoxyphenyl)-5-(thiophen-2-yl)thiophene-2-carboxamide | Hep3B | 5.46 |
| 2d | N-(3,4,5-trimethoxyphenyl)-5-(4-chlorophenyl)thiophene-2-carboxamide | Hep3B | 8.85 |
| 2e | N-(3,4,5-trimethoxyphenyl)-5-(4-methoxyphenyl)thiophene-2-carboxamide | Hep3B | 12.58 |
These compounds, which are biomimetics of Combretastatin A-4, show significant antiproliferative activity against the Hep3B cancer cell line.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and to aid in the design of further studies.
Atypical Protein Kinase C (aPKCζ) Inhibition Assay (ADP-Glo™ Kinase Assay)
This in vitro assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[1]
Materials:
-
Purified recombinant aPKCζ enzyme
-
aPKCζ substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add 10 µL of a 2.5X aPKCζ enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of a 2.5X substrate/ATP mixture. The final ATP concentration should be at or near the Km for aPKCζ.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and ADP Detection:
-
Equilibrate the ADP-Glo™ Reagent and the assay plate to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration using a variable slope dose-response curve.
GLP-1 Receptor Positive Allosteric Modulator (PAM) Assay (Cell-Based cAMP Assay)
This assay measures the ability of a compound to potentiate the effect of a GLP-1 receptor agonist on intracellular cyclic AMP (cAMP) levels in cells expressing the receptor.[3][5][6]
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor (GLP-1R).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., DMEM, 0.1% BSA, 5 mM HEPES).
-
GLP-1 peptide (agonist).
-
Test compounds (dissolved in DMSO).
-
cAMP detection kit (e.g., LANCE Ultra cAMP kit, PerkinElmer; GloSensor™ cAMP Assay, Promega).
-
384-well or 96-well white assay plates.
-
Plate reader capable of measuring the signal from the chosen cAMP detection kit (e.g., time-resolved fluorescence or luminescence).
Procedure:
-
Cell Seeding: Seed the GLP-1R expressing HEK293 cells into the assay plates at an appropriate density and allow them to attach overnight.
-
Compound and Agonist Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a solution of the GLP-1 agonist at a concentration that gives a submaximal response (e.g., EC₂₀).
-
Assay:
-
Wash the cells once with assay buffer.
-
Add the diluted test compounds to the wells.
-
Add the GLP-1 agonist solution to the wells. For control wells, add assay buffer without the agonist.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a specified time (e.g., 30-60 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Acquisition: Measure the signal using a compatible plate reader.
-
Data Analysis:
-
Normalize the data to the control wells.
-
Plot the cAMP response against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value for the potentiation effect and the maximum potentiation compared to the agonist alone.
-
Mandatory Visualization
The following diagrams illustrate key concepts related to the biological activities of 2-aminothiophene-3-carboxylate analogs.
Caption: Atypical PKC signaling pathway in cancer and the point of intervention for 2-aminothiophene analog inhibitors.
Caption: Experimental workflow for the in vitro aPKC inhibition assay.
References
- 1. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Duplexed High-Throughput Screen to Identify Allosteric Modulators of the Glucagon-Like Peptide 1 and Glucagon Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tert-butyl 2-aminothiophene-3-carboxylate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of tert-butyl 2-aminothiophene-3-carboxylate, ensuring compliance with safety protocols and regulatory standards.
Immediate Safety and Disposal Plan
The primary route for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][2][3][4][5] It is imperative to adhere to all federal, state, and local environmental regulations regarding chemical waste.[1][6][7][8][9]
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure that appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If handling powders or in a poorly ventilated area, a NIOSH-approved respirator is necessary.
-
Protective Clothing: A laboratory coat and closed-toe shoes are mandatory.
Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions. Strong oxidizing agents are noted as incompatible with similar compounds.[4]
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical.
-
The container must be in good condition, with a secure, tightly-fitting lid to prevent leaks or spills.[7]
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".[6] Do not use abbreviations or chemical formulas.[6]
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
This area should be away from heat, ignition sources, and incompatible materials.
-
-
Arranging for Disposal:
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7][9]
-
The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[7][9]
-
After triple-rinsing, the container can typically be disposed of as regular solid waste, but confirm this with your local regulations. Deface the original label before disposal.[9]
-
Quantitative Data Summary
| Parameter | Information | Source |
| Hazard Class (Typical for Aminothiophenes) | Acute Toxicity, Oral (Category 4) Skin Irritation (Category 2) Eye Irritation (Category 2) | [4][5] |
| Disposal Method | Approved Hazardous Waste Disposal Plant | [1][2][3][4][5] |
| Incompatible Materials | Strong oxidizing agents | [4] |
| Combustion Byproducts | Oxides of carbon, nitrogen, and sulfur | [4] |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. pfw.edu [pfw.edu]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling Tert-butyl 2-aminothiophene-3-carboxylate
Essential Safety and Handling Guide for Tert-butyl 2-aminothiophene-3-carboxylate
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on safety data sheets for structurally similar compounds and are intended to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical. It is harmful if swallowed or inhaled and may cause skin and eye irritation.[1] Adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can lead to irritation. Gloves must be inspected before use and disposed of properly. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust or vapors are likely to be generated, a NIOSH/MSHA-approved respirator is required. | Minimizes the risk of inhalation, which can be harmful.[1][2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the chemical's integrity and preventing accidents.
Step-by-Step Handling Protocol:
-
Preparation: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][3]
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][2]
-
Personal Hygiene: Wash hands, face, and any exposed skin thoroughly after handling the compound.[1][2][3] Do not eat, drink, or smoke in the handling area.
-
Spill Management: In case of a spill, avoid dust formation.[1] Sweep up the material and place it into a suitable, labeled container for disposal.[1] Do not allow the chemical to enter the environment.[1][4]
Storage Requirements:
-
Keep the container tightly closed to prevent contamination and moisture absorption.[1][3][4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of contents at an approved waste disposal plant.[1][2][3] |
| Contaminated PPE | Dispose of contaminated gloves and other protective equipment as chemical waste in accordance with applicable laws and good laboratory practices. |
| Empty Containers | Do not reuse empty containers. Dispose of them as hazardous waste at an approved waste disposal facility. |
Emergency Procedures
In the event of exposure, immediate action is necessary.
First-Aid Measures:
-
Inhalation: If inhaled, move the victim to fresh air and keep them at rest in a comfortable breathing position.[1][2][3] Seek medical attention if you feel unwell.[1][2]
-
Skin Contact: In case of skin contact, wash off immediately with plenty of soap and water while removing all contaminated clothing.[1][4] If skin irritation occurs, get medical advice.[2][3]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing.[2][3] If eye irritation persists, seek medical attention.[2][3][4]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[1] Rinse the mouth with water.[1]
Visualized Workflow
The following diagram illustrates the standard operating procedure for handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
